GADOLINIUM SULFIDE
Description
Properties
CAS No. |
12134-74-6 |
|---|---|
Molecular Formula |
GdS |
Molecular Weight |
189.32 |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques for Gadolinium Sulfide Materials
Solid-State Reaction Pathways for Gadolinium Sulfide (B99878) Synthesis
Solid-state reactions are conventional and powerful methods for producing bulk polycrystalline gadolinium sulfide. These techniques typically involve the direct reaction of solid precursors at elevated temperatures, sometimes assisted by high pressure to access different crystallographic phases.
High-temperature synthesis is a cornerstone for producing crystalline this compound. A prevalent method is the sulfidation of gadolinium precursors, such as oxides (Gd₂O₃), hydroxides, or hydroxycarbonates. In a typical process, the gadolinium precursor is intimately mixed with a sulfur source, or exposed to a sulfur-rich atmosphere at high temperatures. mdpi.commit.edu
For instance, the sulfidation of gadolinium hydroxycarbonates can be carried out in a furnace. The precursor material is ground with elemental sulfur and placed in a furnace, which is then purged with an inert gas like argon. The sample is subsequently moved to a preheated zone, often around 900 °C. mdpi.com At this temperature, the hydroxycarbonate decomposes to the oxide, while the sulfur sublimates, creating a gaseous sulfur environment that reacts with the oxide to form this compound. mdpi.com The general reaction for the sulfidation of the oxide is:
2Gd₂O₃ + 9S → 2Gd₂S₃ + 3SO₂
Another approach involves reacting gadolinium oxide with flowing hydrogen sulfide (H₂S) gas at temperatures exceeding 1000 °C. The control of reaction temperature, time, and gas flow rate is critical in determining the final stoichiometry and crystal phase of the this compound product. These high-temperature methods are effective for producing bulk powders suitable for various applications.
| Method | Precursors | Temperature (°C) | Atmosphere | Product | Reference |
| Sulfidation | Gadolinium Hydroxycarbonate, Sulfur | ~900 | Argon, Gaseous Sulfur | This compound | mdpi.com |
| Gas-Solid Reaction | Gadolinium Oxide (Gd₂O₃), Hydrogen Sulfide (H₂S) | >1000 | H₂S / Inert Gas | This compound | mit.edu |
| Solid-State Reaction | Gadolinium Oxide (Gd₂O₃), Sulfur | 850 | Sulfur Vapor | Gd₂O₂S:Eu³⁺ | mdpi.com |
The application of high pressure during synthesis can stabilize unique phases of this compound that are not accessible under ambient pressure conditions. High-pressure, high-temperature techniques can overcome kinetic barriers and extend the stability zone of certain polysulfides. acs.orgkyoto-u.ac.jp
Research has demonstrated the synthesis of new polymorphs of gadolinium polysulfides (GdS₂, where x > 1.5) by subjecting mixtures of gadolinium sesquisulfide and excess sulfur to high pressures and temperatures. acs.org For example, a cubic polymorph of gadolinium disulfide (GdS₂) was successfully prepared in a pressure range of 33 to 70 kilobars (kbar) and a temperature range of 600–800 °C. acs.org This pressure-assisted method allows for the synthesis of heavier rare earth polysulfides by maintaining the necessary high sulfur pressure at elevated temperatures, which is difficult to achieve in conventional sealed-tube methods. acs.orgkyoto-u.ac.jp
Shock wave synthesis is another pressure-assisted technique where intense pressure and temperature are generated for a very short duration by an explosion. While not extensively documented specifically for this compound, this method is known for producing metastable compounds and novel phases in other material systems, suggesting its potential applicability. dtic.mil
| Method | Precursors | Pressure (kbar) | Temperature (°C) | Product | Reference |
| High-Pressure, High-Temperature Synthesis | Gadolinium Sesquisulfide (Gd₂S₃), Sulfur | 33 - 70 | 600 - 800 | Cubic Gadolinium Disulfide (GdS₂) | acs.org |
Solution-Based Routes for this compound Nanostructure Fabrication
Solution-based methods have become increasingly important for fabricating this compound with controlled nanoscale morphologies, such as nanoparticles, nanorods, and thin films. These "bottom-up" approaches offer excellent control over particle size, shape, and surface chemistry. mdpi.comresearchgate.net
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, held in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. mdpi.commdpi.com The elevated temperature and corresponding autogenous pressure facilitate the dissolution of precursors and the crystallization of the desired product. mdpi.com
For gadolinium-based nanostructures, a typical hydrothermal synthesis starts with a gadolinium salt precursor, such as gadolinium chloride (GdCl₃) or gadolinium nitrate (B79036) (Gd(NO₃)₃), dissolved in water. mdpi.commdpi.com A precipitating agent like sodium hydroxide (B78521) (NaOH) or urea (B33335) is added to form a gadolinium hydroxide (Gd(OH)₃) precipitate. mdpi.com This mixture is then sealed in a Teflon-lined autoclave and heated to temperatures typically above 150 °C for several hours (from 6 to 24 hours). mdpi.com The resulting hydroxide nanostructures can then be converted to this compound via a subsequent sulfidation step. By carefully controlling parameters such as precursor concentration, pH, temperature, reaction time, and the type of solvent or additives, various morphologies like nanorods, nanowires, and spherical nanoparticles can be achieved. mdpi.comresearchgate.net
| Method | Precursors | Solvent | Temperature (°C) | Time (h) | Product Morphology | Reference |
| Hydrothermal | Gd(NO₃)₃, NaOH | Water | 120 | 12 | Gadolinium Hydroxide (precursor) | mdpi.com |
| Hydrothermal | GdCl₃, Urea | Water | >150 | 6 - 24 | Nanorods, Nanowires | mdpi.com |
| Solvothermal | Gadolinium Precursors | Glycol, Toluene, Oleylamine (B85491) | >150 | Variable | Varies with solvent | mdpi.com |
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films on various substrates. rsc.org The process involves the reaction or decomposition of volatile precursor compounds in the vapor phase at a heated substrate surface. For metal sulfides, Metal-Organic Chemical Vapor Deposition (MOCVD) is a commonly employed variant that uses organometallic precursors. d-nb.info
The synthesis of this compound thin films via CVD can be achieved using single-source precursors, which are molecules that contain both gadolinium and sulfur atoms within their structure. This approach offers better stoichiometric control in the deposited film. nasa.govresearchgate.net The precursor is vaporized, transported into a reaction chamber by a carrier gas, and then decomposes on a heated substrate at temperatures typically ranging from 300 to 600 °C. rice.edu The properties of the resulting film, such as crystallinity, orientation, and thickness, are highly dependent on the substrate temperature, reactor pressure, precursor flow rate, and the chemical nature of the precursor itself. rsc.orgrice.edu While specific MOCVD processes for this compound are not as widely reported as for other materials like gallium sulfide (GaS), the principles are directly transferable. rice.eduresearchgate.net
Wet chemical synthesis encompasses a variety of solution-phase techniques conducted at relatively low temperatures to produce colloidal nanoparticles. researchgate.net These methods, including co-precipitation and polyol synthesis, provide excellent control over nanoparticle size and dispersibility. mdpi.comresearchgate.net
A common strategy involves first synthesizing gadolinium oxide or hydroxide nanoparticles, which are then converted to this compound. For example, the polyol method can be used to produce Gd₂O₃ nanoparticles. In this process, a gadolinium precursor is heated in a high-boiling-point alcohol, such as diethylene glycol (DEG) or triethylene glycol (TEG), which acts as both the solvent and a reducing/stabilizing agent. researchgate.net A reaction at 180 °C for 4 hours can yield uniform Gd₂O₃ nanoparticles. researchgate.net
Direct synthesis of this compound nanoparticles at low temperatures has also been achieved. One reported method uses dextrose as a ligand to synthesize quantum-sized gadolinium monosulfide (GdS) nanoparticles. researchgate.net In these wet chemical routes, the choice of precursors, the molar ratio of reactants, reaction temperature, and the type of capping agents or ligands are all critical parameters that can be tuned to control the final size, shape, and surface properties of the nanoparticles. researchgate.netrsc.org
| Method | Precursors | Solvent/Ligand | Temperature (°C) | Product | Reference |
| Polyol Method | Gadolinium Precursor | Diethylene Glycol (DEG) | 180 | Gd₂O₃ Nanoparticles | researchgate.net |
| Ligand-Assisted Synthesis | Gadolinium Precursor, Sulfur Source | Dextrose | Low Temperature | GdS Nanoparticles | researchgate.net |
| Co-precipitation | Gadolinium Salt, Precipitating Agent | Water | Room Temperature | Gd(OH)₃ Nanoparticles | mdpi.com |
Advanced Growth Techniques for Single Crystalline this compound
The synthesis of high-quality single crystals of this compound (GdS) is crucial for the fundamental investigation of its physical properties and for enabling its application in various advanced technologies. While powder and polycrystalline forms of this compound can be prepared by several methods, the growth of large, defect-free single crystals necessitates more sophisticated techniques. These methods are designed to control the nucleation and growth processes precisely, leading to highly ordered crystalline structures. The primary challenges in growing single crystals of this compound include its high melting point and the potential for incongruent melting or phase transitions at elevated temperatures. Advanced techniques such as the Bridgman and Czochralski methods, as well as flux growth and vapor phase transport, have been employed to grow single crystals of various sulfide materials and can be adapted for this compound.
Bridgman and Czochralski Methods for this compound Crystals
The Bridgman and Czochralski methods are two prominent melt-growth techniques utilized for the production of large single crystals of a wide range of materials, including semiconductors, oxides, and sulfides. jiwaji.edumdpi.com Both methods rely on the controlled solidification of a molten material.
| Parameter | Typical Range for Sulfide Crystal Growth (Analogous to GaS) |
| Growth Temperature | Above the melting point of the compound (e.g., 965 °C for GaS) researchgate.net |
| Crucible Material | Quartz, Graphite, or other inert materials wikipedia.orgresearchgate.net |
| Translation Rate | 1-10 mm/h wikipedia.org |
| Temperature Gradient | 10-50 °C/cm wikipedia.org |
| Atmosphere | Inert gas (e.g., Argon) or vacuum researchgate.net |
The Czochralski method , also referred to as a pulling technique, is another melt-growth process capable of producing large, high-quality single crystals. jiwaji.eduwikipedia.org In this method, a seed crystal is introduced into a crucible containing the molten this compound. The seed is then slowly pulled upwards while being rotated. wikipedia.orgunipress.waw.pl As the seed is withdrawn, a meniscus of the melt adheres to it and crystallizes, forming a continuous single crystal ingot with the same crystallographic orientation as the seed. unipress.waw.pl Precise control over the pulling rate, rotation speed, and the temperature of the melt is essential for controlling the diameter and crystalline perfection of the grown crystal. wikipedia.org This technique is widely used for the production of silicon wafers and has been adapted for a variety of other materials. jiwaji.eduwikipedia.org While there is extensive literature on the Czochralski growth of oxides like gadolinium gallium garnet, specific reports on the Czochralski growth of this compound are scarce. researchgate.net
| Parameter | General Range for Czochralski Growth |
| Melt Temperature | Slightly above the melting point of the material jiwaji.edu |
| Pulling Rate | 1-25 mm/h unipress.waw.pl |
| Rotation Rate | 5-50 rpm wikipedia.org |
| Crucible Material | Iridium, Platinum, Quartz (depending on melt reactivity and temperature) wikipedia.org |
| Atmosphere | Inert gas (e.g., Argon) wikipedia.org |
Flux Growth and Vapor Phase Transport for this compound
For materials that have very high melting points, exhibit incongruent melting, or undergo phase transitions that are detrimental to single crystal quality, flux growth and vapor phase transport offer viable alternatives to direct melt growth techniques. arxiv.org
Flux growth is a solution-growth method where a "flux" is used as a solvent to dissolve the this compound at a temperature well below its melting point. youtube.commst.edu The flux is a material with a relatively low melting point that is chemically inert with respect to the this compound. The mixture of this compound and the flux is heated to a temperature where the this compound dissolves completely in the molten flux. The solution is then slowly cooled, leading to the supersaturation of this compound and subsequent nucleation and growth of single crystals. youtube.com After the growth process, the flux can be removed by various methods, such as dissolving it in a suitable solvent that does not affect the this compound crystals. youtube.com This technique is particularly advantageous for exploring new materials and for growing crystals of incongruently melting compounds. ucla.edu
| Parameter | General Conditions for Flux Growth |
| Flux Material | Low melting point metals (e.g., Sn, In, Ga) or salts (e.g., PbO, Bi2O3) mst.eduucla.edu |
| Soaking Temperature | High enough to dissolve the solute in the flux youtube.com |
| Cooling Rate | 1-10 °C/h youtube.com |
| Solute to Flux Ratio | Typically 1:10 to 1:100 youtube.com |
| Crucible Material | Alumina, Zirconia, Tantalum (depending on flux reactivity) ucla.edu |
Vapor phase transport , including chemical vapor transport (CVT), is a crystal growth method where the material to be crystallized is transported in the gas phase from a source region to a cooler growth region within a sealed ampoule. ucdavis.edumpg.de In the case of this compound, a transport agent (e.g., a halogen like iodine) can be used to react with the this compound at the source temperature to form volatile gadolinium and sulfur species. mpg.de These gaseous molecules then diffuse to the growth zone, which is maintained at a slightly lower temperature. At the growth zone, the reverse reaction occurs, leading to the deposition of this compound and the release of the transport agent, which then diffuses back to the source region to continue the transport cycle. ucdavis.edu This method is particularly suitable for growing high-purity crystals and for materials that are difficult to crystallize from the melt. mpg.denasa.gov
| Parameter | Typical Conditions for Chemical Vapor Transport |
| Transport Agent | Halogens (I2, Br2), Halides (NH4Cl) mpg.de |
| Source Temperature (T2) | Higher temperature zone for volatilization |
| Growth Temperature (T1) | Lower temperature zone for deposition |
| Temperature Gradient (ΔT) | 50-100 °C ucdavis.edu |
| Ampoule Material | Quartz arxiv.org |
| Transport Direction | T2 → T1 for exothermic reactions, T1 → T2 for endothermic reactions ucdavis.edu |
Control over Morphology and Dimensionality in this compound Synthesis
The morphology and dimensionality of this compound materials, particularly at the nanoscale, play a crucial role in determining their physical and chemical properties. For instance, the optical and magnetic properties of nanoparticles can be significantly influenced by their size and shape. Therefore, the ability to control these parameters during synthesis is of paramount importance for tailoring the material for specific applications. Various synthetic strategies have been developed to achieve control over the morphology of this compound and related nanomaterials, leading to the formation of nanoparticles, nanorods, nanowires, and other complex architectures.
Several key synthetic parameters can be manipulated to control the morphology and dimensionality of this compound nanostructures. These include the choice of precursors, the type of solvent, the reaction temperature and time, and the use of capping agents or surfactants. inl.gov For example, in the synthesis of gadolinium-based nanoparticles, changing the concentration of the gadolinium precursor, the reaction time, and the reaction temperature has been shown to control the size of the resulting nanoparticles. mdpi.com
The following table summarizes the influence of various synthetic parameters on the morphology of gadolinium-based and other sulfide nanoparticles, providing a general framework for the controlled synthesis of this compound nanostructures.
| Synthetic Parameter | Effect on Morphology and Dimensionality | Example |
| Precursor Concentration | Can influence the nucleation and growth rates, thereby affecting the final particle size and shape. inl.gov | In the synthesis of gadolinium oxide nanoparticles, varying the GdCl3 concentration affects the final particle size. mdpi.com |
| Reaction Temperature | Affects the kinetics of the reaction, including nucleation, growth, and Oswald ripening, which in turn influences the size and crystallinity of the nanoparticles. | Higher temperatures generally lead to larger and more crystalline nanoparticles. |
| Reaction Time | Longer reaction times can lead to the growth of larger particles or changes in morphology through processes like Ostwald ripening. | The evolution from smaller to larger particles or from one morphology to another can be observed by varying the reaction time. |
| Solvent System | The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of precursors and the interaction with the growing nanocrystal surfaces, thereby directing the morphology. inl.gov | The use of different solvents can lead to the formation of different nanoparticle shapes. inl.gov |
| Capping Agents/Surfactants | Adsorb onto specific crystallographic facets of the growing nanocrystals, inhibiting growth in certain directions and promoting anisotropic growth to form nanorods, nanowires, etc. inl.gov | The use of specific capping agents can lead to the formation of nanorods or other anisotropic structures. inl.gov |
Post-Synthetic Treatment and Annealing Effects on this compound Structures
Post-synthetic treatments, particularly thermal annealing, are often employed to modify the crystal structure, improve the crystallinity, and alter the physical properties of as-synthesized this compound materials. The effects of annealing are highly dependent on the annealing temperature, duration, and the atmosphere in which the treatment is carried out.
The following table summarizes the general effects of annealing on the structural properties of sulfide materials, which are applicable to this compound.
| Annealing Parameter | Effect on Structure and Properties |
| Temperature | Increasing the annealing temperature generally leads to increased crystallinity, grain growth, and can induce phase transitions. researchgate.netresearchgate.net It can also lead to the decomposition or oxidation of the material if not performed in a controlled atmosphere. semanticscholar.org |
| Duration | Longer annealing times typically result in more complete crystallization and larger grain sizes. |
| Atmosphere | Annealing in an inert atmosphere (e.g., argon, nitrogen) can prevent oxidation. Annealing in a reactive atmosphere (e.g., H2S) can be used to control the stoichiometry of the sulfide. |
Crystallographic Structures and Structural Dynamics of Gadolinium Sulfide Compounds
Polymorphism and Phase Transitions in Gadolinium Sulfide (B99878) Systems
Gadolinium sulfide exhibits polymorphism, the ability to exist in multiple crystal structures. rsc.org These different forms, or polymorphs, can transform from one to another under varying conditions of temperature and pressure, a phenomenon known as a phase transition. lancs.ac.uktandfonline.comacs.org The stability of a particular polymorph is dictated by its Gibbs free energy; the form with the lower free energy under a given set of conditions is the more stable one. lancs.ac.uk
Rock-Salt Type (NaCl-Type) this compound Structures
Gadolinium monosulfide (GdS) commonly crystallizes in the cubic rock-salt (NaCl-type) structure. unomaha.eduwikipedia.orgwikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice where gadolinium and sulfur atoms occupy alternating positions, resulting in an octahedral coordination for each atom. wikipedia.org The space group for this structure is Fm-3m. unomaha.eduwikipedia.org This simple, yet important, crystal system is shared by many other divalent metal sulfides. wikipedia.org
Thorium Phosphide (B1233454) Type (Th₃P₄-Type) this compound Structures
Another significant crystal structure for this compound compounds is the thorium phosphide (Th₃P₄) type, particularly for gadolinium-rich sulfides like Gd₃S₄. unomaha.eduresearchgate.net This structure is cubic with the space group I-43d. unomaha.edu It is considerably more complex than the rock-salt structure, featuring a non-centrosymmetric body-centered cubic system. unomaha.edu The Th₃P₄ structure is known for its complex arrangement of atoms, which can influence thermal and electronic properties. researchgate.netresearchgate.netontosight.ai
Other Relevant this compound Crystal Structures
Beyond the common rock-salt and Th₃P₄ types, other this compound phases exist. Gadolinium sesquisulfide (Gd₂S₃) can adopt an orthorhombic crystal structure with the space group Pnma. samaterials.comumich.edu Additionally, gadolinium oxysulfide (Gd₂O₂S), a related compound, possesses a trigonal crystal structure. wikipedia.org The presence of oxygen in the lattice introduces a different coordination environment for the gadolinium ions. wikipedia.org Layered structures, such as those found in gadolinium-europium-terbium hydroxides sensitized with sulfobenzoate, also provide insight into the versatile coordination chemistry of gadolinium with sulfur-containing ligands. mdpi.com
Lattice Parameters and Unit Cell Refinement for this compound Phases
The precise dimensions of the unit cell, known as lattice parameters, are crucial for defining the crystal structure. For gadolinium monosulfide (GdS) with the rock-salt structure, the lattice parameter 'a' has been reported as 5.562 Å and 0.5574 nm. unomaha.eduwikipedia.org In the case of Gd₃S₄, which adopts the Th₃P₄-type structure, the lattice parameter 'a' is approximately 8.378 Å. unomaha.edu For the orthorhombic α-Gd₂S₃, the lattice parameters would be distinct for the a, b, and c axes. samaterials.com
Unit cell refinement is a process used to precisely determine these lattice parameters from experimental diffraction data, often employing techniques like the Rietveld method. bnl.govosti.gov This refinement is essential for understanding the effects of factors like non-stoichiometry or doping on the crystal structure. unive.it
| Compound | Crystal System | Space Group | Lattice Parameter (a) |
|---|---|---|---|
| Gadolinium Monosulfide (GdS) | Cubic (Rock-Salt) | Fm-3m | 5.562 Å |
| This compound (Gd₃S₄) | Cubic (Th₃P₄-type) | I-43d | 8.378 Å |
Defect Chemistry and Non-Stoichiometry in this compound
Real crystals are never perfect and contain various types of defects that significantly influence their properties. researchgate.netucsb.edu The study of these imperfections and their concentrations is known as defect chemistry. uio.no Non-stoichiometric compounds are those in which the ratio of the constituent atoms deviates from that predicted by the ideal chemical formula, a common occurrence in gadolinium sulfides. testbook.comfrontiersin.org
Vacancy and Interstitial Defects in this compound Lattices
Two fundamental types of point defects are vacancies and interstitials. researchgate.netscribd.com A vacancy is the absence of an atom from its normal lattice site. doubtnut.com An interstitial defect occurs when an atom occupies a site that is not a regular lattice position. researchgate.net In ionic compounds like this compound, these defects can be charged. For example, a gadolinium vacancy would have a net negative charge, while a sulfur vacancy would have a net positive charge. The formation of these defects is often thermally activated. ucsb.edu A Frenkel defect is a pair of a vacancy and an interstitial ion, while a Schottky defect consists of a pair of cation and anion vacancies. scribd.comeveryscience.com The presence and concentration of these vacancies and interstitials play a critical role in processes like diffusion and can impact the electronic and optical properties of the material. researchgate.netosti.gov
Impurity Doping Effects on this compound Structure
The introduction of impurity dopants into the this compound lattice is a key strategy for tuning its physical and chemical properties. Doping can significantly alter the crystallographic structure, leading to changes in lattice parameters, phase stability, and the introduction of specific defects. The nature of these structural changes depends on factors such as the ionic radius, charge, and concentration of the dopant ion relative to the host gadolinium (Gd³⁺) ion.
Research into europium-doped this compound (Gd₂S₃) nanoparticles has shown that dopant ions can be successfully incorporated into the host lattice. rsc.org In studies of Eu³⁺ doped Gd₂(₁₋ₓ)S₃:Euₓ nanoparticles, where x was varied from 0.02 to 0.06, the fundamental crystal structure of the this compound host was maintained. rsc.org This indicates that the Eu³⁺ ions are substituting for Gd³⁺ ions within the lattice. Such doping is often performed to introduce or enhance properties like photoluminescence, with the host lattice's structure being crucial for the efficiency of these properties. rsc.orgmdpi.com
Similarly, gadolinium itself can be used as a dopant in other sulfide materials. In gadolinium-doped europium sulfide (Eu₁₋ₓGdₓS), the introduction of gadolinium alters the magnetic properties, which are intrinsically linked to the material's crystal and electronic structure. nih.gov The doping process involves substituting Eu²⁺ ions with Gd³⁺ ions, which also introduces an extra electron into the system, profoundly influencing the magnetic exchange interactions. nih.gov
The effect of doping on the crystal lattice is often observable as a shift in diffraction peaks. For instance, when doping materials like zinc oxide (ZnO) with gadolinium, a shift in X-ray diffraction (XRD) peaks to lower angles is observed. researchgate.net This shift is indicative of lattice expansion, which occurs because the ionic radius of the dopant (Gd³⁺) is larger than that of the host cation (Zn²⁺). researchgate.net A similar principle applies to this compound, where the substitution of Gd³⁺ with a dopant of a different ionic radius would be expected to cause either lattice expansion or contraction, which can be quantified using XRD analysis. nih.gov
At higher concentrations, dopants can lead to the formation of secondary phases. If the solubility limit of the dopant in the this compound lattice is exceeded, impurity phases may precipitate. researchgate.net For example, in some Gd-doped oxide systems, a Gd₂O₃ phase can evolve at higher doping levels. researchgate.net The absence of such impurity phases, as confirmed by techniques like XRD, is often a primary goal in doping studies to ensure the formation of a homogeneous solid solution. nih.govresearchgate.net Doping can also play a role in stabilizing particular crystal structures of the host material. researchgate.net
Table 1: Effects of Representative Dopants on Sulfide and Oxide Host Lattices This table summarizes findings from various host materials to illustrate the general effects of doping, which are applicable to this compound.
| Host Material | Dopant | Dopant Concentration | Key Structural Effects Observed | Reference(s) |
|---|---|---|---|---|
| Gd₂S₃ | Eu³⁺ | 2% - 6% | Incorporation of Eu³⁺ into the host lattice without altering the fundamental crystal structure. | rsc.org |
| EuS | Gd³⁺ | 0 ≤ x ≤ 0.1 | Substitution of Eu²⁺ with Gd³⁺, influencing magnetic properties tied to the crystal structure. | nih.gov |
| CeO₂ | Gd³⁺ | Up to 20% | Inclusion of Gd cations into the CeO₂ structure; increase in unit cell parameters; no impurity phases detected. | nih.gov |
| ZnO | Gd³⁺ | - | Induces lattice expansion due to the larger ionic radius of Gd³⁺ compared to Zn²⁺; evolution of Gd₂O₃ phase at higher concentrations. | researchgate.net |
Structural Characterization Techniques for this compound
A comprehensive understanding of the crystallographic structures and dynamics of this compound compounds requires the application of a diverse array of advanced characterization techniques. rsc.org These methods allow for the detailed analysis of crystal structure, phase purity, microstructure, and local atomic environments. The primary techniques employed for the structural elucidation of this compound and its doped variants include X-ray and neutron diffraction, electron microscopy, and synchrotron-based methods. rsc.orgnih.goviaea.org Each technique provides unique insights, and they are often used in a complementary fashion to build a complete picture of the material's structure from the atomic to the macroscopic scale.
X-ray Diffraction (XRD) and Neutron Diffraction Studies of this compound
X-ray diffraction (XRD) and neutron diffraction are the cornerstones of crystallographic analysis for this compound compounds.
X-ray Diffraction (XRD) is the most common technique for determining the crystal structure, identifying phases, and measuring lattice parameters. nih.govresearchgate.net In a typical XRD experiment, a beam of X-rays is directed at a sample, and the resulting diffraction pattern of scattered X-rays is recorded. This pattern serves as a fingerprint of the material's crystalline structure. For this compound nanoparticles, XRD patterns can be indexed to standard crystallographic databases, such as the JCPDS (Joint Committee on Powder Diffraction Standards), to confirm the formation of the desired phase, for instance, the cubic GdS structure (JCPDS Card 26-1423). researchgate.net
XRD is particularly crucial for studying the effects of impurity doping. The incorporation of dopant atoms into the host lattice often leads to small changes in the lattice parameters, which manifest as shifts in the positions of the diffraction peaks. nih.gov By precisely measuring these shifts, researchers can confirm the successful integration of the dopant and quantify the resulting lattice strain. Furthermore, XRD is used to verify the phase purity of doped samples, ensuring that no unwanted secondary phases or precipitates have formed. nih.govresearchgate.net
Neutron Diffraction is a powerful complementary technique to XRD. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction highly sensitive to the positions of light elements and capable of distinguishing between isotopes. A key advantage of neutron diffraction in the study of gadolinium compounds is its ability to determine magnetic structures. iaea.orgosti.gov Since the neutron possesses a magnetic moment, it interacts with the magnetic moments of atoms in a crystal. This allows for the direct investigation of the ordered arrangement of magnetic spins in ferromagnetic or antiferromagnetic materials. aps.org For example, neutron diffraction studies on the ternary compound GdMo₆S₈ have been used to confirm its antiferromagnetic ordering at low temperatures. iaea.orgosti.gov Studies on α-Gd₂S₃ have also utilized neutron diffraction to investigate its crystal structure and magnetic properties. iaea.org
Table 2: Comparison of XRD and Neutron Diffraction for this compound Analysis
| Technique | Interaction | Information Obtained | Typical Applications for this compound | Reference(s) |
|---|---|---|---|---|
| X-ray Diffraction (XRD) | X-rays with electron cloud | Crystal structure, phase identification, lattice parameters, crystallite size, strain. | Confirming the synthesis of GdS phases; analyzing lattice parameter changes upon doping; checking for impurity phases. | rsc.orgnih.govresearchgate.net |
| Neutron Diffraction | Neutrons with atomic nucleus and magnetic moments | Crystal structure (especially for light elements), magnetic structure (spin ordering). | Determining the arrangement of magnetic moments in magnetically ordered this compound compounds; refining crystal structures. | iaea.orgiaea.orgosti.gov |
Electron Microscopy (TEM, SEM) for this compound Microstructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the microstructure of this compound materials, providing direct, real-space information about morphology, particle size, and phase distribution. rsc.orgnih.gov
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. In SEM, a focused beam of electrons is scanned across the sample, and various signals are collected to form an image. youtube.com Secondary electron imaging reveals the surface topography, making it ideal for examining the morphology, size, and aggregation of this compound nanoparticles or the grain structure of sintered ceramics. rsc.orgciqtekglobal.com Backscattered electron (BSE) imaging provides contrast based on the atomic number (Z-contrast), which is useful for distinguishing between different phases in a composite material. youtube.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental composition maps, confirming the distribution of gadolinium, sulfur, and any dopants within the microstructure. youtube.comnih.gov
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of individual nanoparticles, crystal lattice fringes, and defects. nih.goviodp.org In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin sample. By analyzing the transmitted electrons, both images and diffraction patterns can be formed. High-resolution TEM (HR-TEM) images can reveal the atomic lattice of a this compound crystal, allowing for the direct measurement of lattice spacing and the identification of crystalline defects. iodp.org Selected Area Electron Diffraction (SAED) patterns obtained in a TEM are analogous to XRD patterns but can be collected from nanoscale regions, making it possible to determine the crystal structure of individual nanoparticles. iodp.org TEM analysis of doped nanoparticles can also confirm that dopants are homogeneously distributed and have not segregated to the surface. nih.gov
Table 3: Applications of Electron Microscopy in this compound Characterization
| Technique | Primary Information | Spatial Resolution | Key Applications for this compound | Reference(s) |
|---|---|---|---|---|
| SEM | Surface morphology, topography, phase distribution (Z-contrast), elemental composition (with EDS). | ~1 nm | Analyzing the size, shape, and agglomeration of GdS powders; mapping the distribution of dopants; examining fracture surfaces. | rsc.orgciqtekglobal.comnih.gov |
| TEM | Particle size and shape, internal microstructure, crystal structure (SAED), lattice defects (HR-TEM). | < 0.1 nm | Imaging individual GdS nanoparticles; determining the crystal structure of single nanocrystals; visualizing lattice fringes and defects. | nih.govnih.goviodp.org |
Synchrotron Radiation Techniques for this compound Structural Elucidation
Synchrotron radiation facilities provide X-ray beams of exceptionally high brightness, enabling a suite of advanced analytical techniques that offer unparalleled detail about the local atomic and electronic structure of materials like this compound. unt.edu These methods are particularly powerful for probing the environment of specific elements, such as dopants, within the host lattice.
The most prominent synchrotron-based methods for structural analysis are part of the X-ray Absorption Spectroscopy (XAS) family, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov
XANES analysis focuses on the region just above an element's absorption edge. The features in this part of the spectrum are highly sensitive to the oxidation state (valence) and coordination chemistry of the absorbing atom. rsc.org For instance, XANES has been effectively used to study Eu-doped Gd₂S₃ nanoparticles, where it confirmed that the europium ions were present exclusively in the Eu³⁺ oxidation state, without any signature of Eu²⁺. rsc.org
EXAFS analysis examines the fine-structure oscillations further above the absorption edge. These oscillations result from the scattering of photoelectrons off neighboring atoms. By analyzing the EXAFS signal, one can determine the types, numbers, and distances of atoms in the immediate vicinity of the absorbing element, typically within a radius of about 6 Å. nih.gov This provides a detailed picture of the local bonding environment. For example, in studies of gadolinium deposits found in biological tissues, synchrotron EXAFS was able to show definitively that the gadolinium was coordinated by phosphate (B84403) ions, by identifying specific Gd-P and Gd-Gd atomic distances consistent with a GdPO₄-like structure. nih.gov This same methodology can be applied to doped this compound to precisely determine the local environment around the dopant atoms, confirming their substitution into the lattice and characterizing any local structural distortions they may cause.
Other synchrotron techniques include high-resolution Synchrotron X-ray Diffraction, which offers superior peak resolution and signal-to-noise ratio compared to lab-based XRD, and Synchrotron X-ray Fluorescence (SXRF) microscopy, which can map the distribution of elements with extremely high sensitivity. nih.gov
Table 4: Summary of Synchrotron Techniques for this compound Analysis
| Technique | Acronym | Information Provided | Application to this compound | Reference(s) |
|---|---|---|---|---|
| X-ray Absorption Near Edge Structure | XANES | Oxidation state, coordination geometry of a specific element. | Determining the valence state of dopant ions (e.g., Eu³⁺) in the GdS lattice. | rsc.orgresearchgate.net |
| Extended X-ray Absorption Fine Structure | EXAFS | Local atomic structure: bond distances, coordination numbers, neighboring atom types. | Characterizing the local bonding environment around dopant atoms to understand structural distortions and bonding. | nih.gov |
| Synchrotron X-ray Fluorescence Microscopy | SXRF | Highly sensitive elemental mapping. | Visualizing the spatial distribution of dopants or trace impurity phases within the GdS matrix at high resolution. | nih.gov |
Advanced Electronic Band Structure and Charge Transport Phenomena in Gadolinium Sulfide
Theoretical and Computational Analysis of Gadolinium Sulfide (B99878) Electronic Band Structure
Computational methods, particularly those rooted in quantum mechanics, provide profound insights into the electronic characteristics of materials before they are synthesized or as a complement to experimental data.
Density Functional Theory (DFT) has become a important tool for predicting the electronic structures of gadolinium sulfide compounds, particularly for the GdS and Gd₃S₄ phases. researchgate.netamericanelements.com To account for the strongly correlated f-shell electrons in gadolinium, calculations often employ a DFT+U approach, which adds a Hubbard U term to better describe on-site Coulomb interactions. researchgate.netamericanelements.comnii.ac.jp
The key findings from DFT+U calculations are summarized below:
Gadolinium Monosulfide (GdS): Calculated to be a semimetal, with the Fermi level crossed by gadolinium's d-orbitals. nii.ac.jp
Gadolinium Trisulfide (Gd₃S₄): Also predicted to be semimetallic. Its occupied f-orbitals are located at considerably lower energy levels (around -12 eV), similar to lanthanum sulfides. researchgate.netnii.ac.jp
| Compound | Crystal Structure | Space Group | Calculation Method | Hubbard U (eV) | Key Finding |
| GdS | Rock Salt (Cubic) | Fm-3m | DFT+U | ~6 | Semimetal researchgate.netnii.ac.jp |
| Gd₃S₄ | Cubic | I-43d | DFT+U | ~6 | Semimetal researchgate.netnii.ac.jp |
This table is generated based on data from multiple sources.
Ab initio (first-principles) calculations of electron-phonon coupling (EPC) are crucial for understanding the scattering mechanisms that limit charge carrier mobility and influence thermoelectric performance. researchgate.net These computational methods can predict how lattice vibrations (phonons) interact with electrons, a fundamental process governing electrical resistivity. researchgate.net The development of new theoretical frameworks, such as those based on DFT+U and its linear-response variant (DFPT+U), allows for quantitative calculations of these interactions in strongly correlated materials where traditional DFT often fails. osaka-u.ac.jp
These advanced methods can capture the complex interplay between electron, spin, and lattice degrees of freedom. osaka-u.ac.jp For magnetic materials like gadolinium compounds, EPC is particularly important, and recent ab initio theories have been developed to calculate EPC-induced magnetic properties related to chiral phonons. iaamonline.org
While specific, detailed ab initio studies on electron-phonon coupling exclusively in this compound are not extensively documented in current literature, the established computational frameworks are applicable. osaka-u.ac.jpqdusa.com Such studies are essential for building a complete theoretical model of charge transport, explaining phenomena like phonon-limited resistivity and providing a predictive basis for enhancing the material's electronic and thermoelectric properties. researchgate.net
Electronic Conductivity Mechanisms in this compound
The electrical conductivity of this compound is highly dependent on its specific phase and stoichiometry. The mechanisms of charge transport can range from metallic conduction to semiconductor-like hopping, dictated by the material's electronic band structure.
As established by DFT calculations, both gadolinium monosulfide (GdS) and the γ-phase of Gd₃S₄ are predicted to exhibit semimetallic behavior. researchgate.netamericanelements.comnii.ac.jp This is characterized by a zero or very small bandgap with a low density of states at the Fermi level, allowing for electrical conduction but at a level lower than true metals. This semimetallic nature is consistent with available experimental results. americanelements.com
In contrast, other phases or related compounds can exhibit different behaviors. For instance, studies on GdSₓ solid solutions (with x ranging from 1.475 to 2) show that charge transport can occur via hopping mechanisms, which is characteristic of semiconducting materials with localized electronic states within the band gap. tek.com.cn Research on gadolinium-doped samarium sulfide has also highlighted pressure-induced transitions from a semiconducting to a metallic state. mdpi.com Furthermore, excess gadolinium in certain sulfide structures can induce a semiconductor-to-metal transition. researchgate.net This tunability between semiconducting and metallic states underscores the richness of the charge transport physics in the this compound system.
Carrier concentration (the number of charge carriers per unit volume) and mobility (the ease with which carriers move through the material) are fundamental parameters that dictate electrical conductivity and are typically determined through Hall effect measurements. researchgate.net
In polycrystalline this compound samples with compositions like GdS₁.₄₉₅ and GdS₁.₄₈₇, the charge transfer mechanism is complex and dependent on composition. researchgate.net As the gadolinium content increases (filling cation vacancies), the contribution of the electronic component to conductivity rises. researchgate.net Low-temperature studies of GdSₓ (where x varies) have identified the presence of activationless hopping conductivity, particularly in GdS₁.₄₈ and GdS₁.₄₇₅, indicating charge transport over localized states in the band gap. tek.com.cn
While comprehensive Hall effect data providing specific carrier concentration and mobility values across a wide range of pure this compound phases is limited in the literature, studies on related rare-earth sulfides provide valuable context. For example, in La₃₋ₓS₄, carrier concentration can be controlled by stoichiometry, directly impacting mobility and thermoelectric properties. researchgate.net Highly oriented microstructures in layered sulfides can lead to high carrier mobility in specific directions.
| Parameter | Symbol | Unit | Description |
| Carrier Concentration | n | cm⁻³ | Density of mobile charge carriers. |
| Carrier Mobility | µ | cm²/(V·s) | Velocity of carriers per unit electric field. |
| Resistivity | ρ | Ω·cm | Material's opposition to current flow. |
| Hall Coefficient | R_H | cm³/C | Relates to the type and density of charge carriers. |
This table describes parameters obtained via Hall effect measurements, a standard characterization method for materials like this compound. researchgate.net
Thermoelectric Properties of this compound Materials
Thermoelectric materials can convert heat energy into electrical energy and vice-versa, with their efficiency quantified by the dimensionless figure of merit, ZT. The ZT value is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Gadolinium sulfides have been investigated as potential high-temperature thermoelectric materials.
Studies on polycrystalline gadolinium sulfides (GdSᵧ, with y between 1.487 and 1.495) have shown a thermoelectric efficiency (Z) of approximately 0.6 x 10⁻³ K⁻¹ at 1000 K. researchgate.net The thermal conductivity in these materials is dominated by the lattice contribution (phonons), but at higher temperatures, radiative heat transport can also play a role. researchgate.net
Solid solutions have been explored to optimize thermoelectric performance. In the Gd₂S₃-Dy₂S₃ system, doping with dysprosium ions serves to scatter phonons and reduce thermal conductivity without significantly altering the electrical properties. The composition Gd₀.₂Dy₀.₈S₁.₄₈ was found to have a thermoelectric efficiency of 0.39 x 10⁻³ K⁻¹ at 400 K. Intercalation has also proven to be an effective strategy. In GdxTiS₂, the introduction of gadolinium leads to a significant reduction in electrical resistivity and lattice thermal conductivity, improving the ZT value. unomaha.edu
Misfit layered sulfides, such as (GdS)₁.₂₀NbS₂, demonstrate anisotropic thermoelectric properties. These materials can achieve a high power factor due to high carrier mobility in the in-plane direction, coupled with low thermal conductivity, leading to enhanced ZT values at high temperatures.
| Material System | Temperature (K) | Seebeck Coefficient (µV/K) | Electrical Resistivity (µΩ·m) | Thermal Conductivity (W/(m·K)) | ZT |
| GdSᵧ (y≈1.49) | 1000 | - | - | - | ~0.2 (calculated from Z) researchgate.net |
| Gd₀.₂Dy₀.₈S₁.₄₈ | 400 | ~ -140 | - | ~1.5 | ~0.16 (calculated from Z) |
| Gd₀.₀₅TiS₂ | 300 | - | - | ~2.2 | ~3x that of pure TiS₂ unomaha.edu |
| (Gd₀.₅Dy₀.₅S)₁.₂₁NbS₂ | 873 | ~ -76 | ~36 | - | 0.13 |
This table compiles representative data from multiple research sources to illustrate the thermoelectric performance of different this compound materials.
Seebeck Coefficient and Electrical Resistivity of this compound
The thermoelectric performance of a material is fundamentally linked to its Seebeck coefficient (S) and electrical resistivity (ρ). For this compound compositions, these parameters are highly dependent on temperature and stoichiometry.
Studies on polycrystalline gadolinium sulfides (GdSy, with y ranging from 1.487 to 1.495) show that they exhibit characteristics of n-type semiconductors, indicated by a negative Seebeck coefficient. researchgate.net Research conducted on various this compound solid solutions, such as Gd₁₋ₓDyₓS₁.₄₈, provides specific insights into the temperature dependence of these properties. As temperature increases, the absolute value of the Seebeck coefficient generally rises, while electrical resistivity tends to decrease, which is typical behavior for a semiconductor. nih.gov
In ternary rare-earth sulfides like NdGd₁₊ₓS₃, both the magnitude of the Seebeck coefficient and the electrical resistivity have been observed to decrease as the content of gadolinium increases. researchgate.net This demonstrates that tuning the chemical composition is a key method for modulating the charge transport properties of these materials.
Below is a data table compiled from experimental measurements on Gd₁₋ₓDyₓS₁.₄₈ solid solutions, illustrating the relationship between composition, temperature, and its primary thermoelectric transport properties. nih.gov
Table 1: Seebeck Coefficient and Electrical Conductivity of Gd₁₋ₓDyₓS₁.₄₈ at Different Temperatures
| Composition | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/m) |
|---|---|---|---|
| GdS₁.₄₈ | 300 | -62 | 832 |
| GdS₁.₄₈ | 400 | -68 | 620 |
| Gd₀.₃Dy₀.₇S₁.₄₈ | 300 | -83 | 262 |
| Gd₀.₃Dy₀.₇S₁.₄₈ | 400 | -107 | 800 |
| Gd₀.₂Dy₀.₈S₁.₄₈ | 300 | -80 | 278 |
| Gd₀.₂Dy₀.₈S₁.₄₈ | 400 | -110 | 740 |
| Gd₀.₁Dy₀.₉S₁.₄₈ | 300 | -75 | 298 |
| Gd₀.₁Dy₀.₉S₁.₄₈ | 400 | -104 | 840 |
ZT Figure of Merit Enhancement in this compound Composites
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where σ is the electrical conductivity (the inverse of resistivity ρ), κ is the thermal conductivity, and T is the absolute temperature. mdpi.com Enhancing ZT is a primary goal of materials research in this field. A common strategy is to reduce the lattice thermal conductivity without significantly impairing the electrical properties (the power factor, S²σ).
For this compound, creating composites in the form of solid solutions has proven to be an effective method for ZT enhancement. By forming solid solutions such as γ-GdₓDy₁₋ₓS₁.₄₉, it is possible to introduce additional phonon scattering centers, which decreases thermal conductivity. researchgate.netscirp.org Research on the Gd₁₋ₓDyₓS₁.₄₈ system showed that compositions near Gd₀.₂Dy₀.₈S₁.₄₈ exhibit a minimum in thermal conductivity. scirp.org This reduction in thermal conductivity directly contributes to an improved thermoelectric efficiency.
The maximum thermoelectric efficiency (Z) for the studied Gd₁₋ₓDyₓS₁.₄₈ compositions was found in the Gd₀.₂Dy₀.₈S₁.₄₈ sample. scirp.org For the related γ-Gd₀.₂Dy₀.₈S₁.₄₉ ceramic, a ZT value of 0.23 was observed at 700 K. researchgate.net These findings underscore the potential of forming composites to improve the thermoelectric performance of this compound-based materials.
Table 2: Thermoelectric Efficiency (Z) of Gd₁₋ₓDyₓS₁.₄₈ Composites
| Composition | Temperature (K) | Thermoelectric Efficiency, Z (10⁻³ K⁻¹) |
|---|---|---|
| GdS₁.₄₈ | 300 | 0.08 |
| GdS₁.₄₈ | 400 | 0.23 |
| Gd₀.₃Dy₀.₇S₁.₄₈ | 300 | 0.23 |
| Gd₀.₃Dy₀.₇S₁.₄₈ | 400 | 0.34 |
| Gd₀.₂Dy₀.₈S₁.₄₈ | 300 | 0.24 |
| Gd₀.₂Dy₀.₈S₁.₄₈ | 400 | 0.39 |
| Gd₀.₁Dy₀.₉S₁.₄₈ | 300 | 0.20 |
| Gd₀.₁Dy₀.₉S₁.₄₈ | 400 | 0.32 |
Data sourced from Sokolov et al. (2012). scirp.org
Photoelectric Response and Photoconductivity of this compound
The photoelectric effect involves the emission of electrons from a material upon the absorption of electromagnetic radiation, while photoconductivity is the resulting increase in electrical conductivity. While related compounds such as gadolinium oxysulfide (Gd₂O₂S) are well-characterized for their photoelectric and luminescent properties, particularly for applications in X-ray detection and medical imaging, detailed experimental data on the specific photoelectric response and photoconductivity of pure this compound is not widely available in current literature. patsnap.commdpi.com However, research has been conducted on the bulk photovoltaic effect and photoconductivity in rare-earth metal sulfides, including gadolinium sulfides, though specific performance metrics are not extensively documented. iaea.org
Doping Effects on Electronic Properties of this compound
Doping is a fundamental technique used to manipulate the electronic properties of semiconductor materials. In the context of this compound, doping is primarily explored as a means to optimize its thermoelectric characteristics. The introduction of dopant atoms into the crystal lattice can alter carrier concentration, modify the band structure, and influence scattering mechanisms for both electrons and phonons.
A key example is the doping of this compound with other rare-earth elements, such as dysprosium (Dy), to form solid solutions like Gd₁₋ₓDyₓS₁.₄₈. scirp.org The primary motivation for this type of doping is to enhance the ZT figure of merit by reducing thermal conductivity. scirp.org The dysprosium ions act as paramagnetic scattering centers for phonons. scirp.org
Sophisticated Optical Properties and Spectroscopic Investigations of Gadolinium Sulfide
Fundamental Optical Absorption and Emission Characteristics of Gadolinium Sulfide (B99878)
Gadolinium sulfide's interaction with photons is primarily dictated by its electronic band structure and the introduction of dopant ions. The host material can absorb high-energy photons, leading to electronic transitions that can result in luminescence, particularly when the lattice is doped with other rare earth elements. mdpi.comencyclopedia.pub
The electronic band structure of this compound (GdS) has been investigated using density functional theory. These calculations reveal that GdS in the rock-salt crystal structure exhibits metallic properties, characterized by the absence of a band gap as the conduction and valence bands overlap. In contrast, another phase, gadolinium sesquisulfide (γ-Gd2S3), is a semiconductor. Theoretical calculations for γ-Gd2S3 indicate an indirect band gap of approximately 2.1 eV.
In materials with an indirect band gap, an electron cannot transition from the valence band maximum to the conduction band minimum by only absorbing a photon; it must also interact with a lattice vibration (a phonon) to conserve momentum. wikipedia.org This makes radiative recombination less efficient than in direct band gap materials. wikipedia.org The specific nature of the electronic transitions, whether direct or indirect, is crucial for determining the efficiency of optoelectronic devices. wikipedia.org
Table 1: Calculated Electronic Properties of this compound Compounds
| Compound | Crystal Structure | Electronic Property | Band Gap (eV) | Transition Type |
|---|---|---|---|---|
| GdS | Rock-salt | Metallic | 0 | N/A |
| γ-Gd2S3 | Th3P4-type | Semiconductor | ~2.1 | Indirect |
When this compound serves as a host material for other rare earth ions (dopants), it can exhibit strong luminescence. mdpi.comencyclopedia.pub The luminescence mechanism typically involves the host lattice absorbing excitation energy and transferring it to the dopant ion, which then emits light. encyclopedia.pub The gadolinium ions in the lattice can act as sensitizers, absorbing energy and efficiently transferring it to the activator ions (the rare earth dopants). researchgate.net
The characteristic sharp emission lines observed from these materials are due to intra-configurational 4f-4f electronic transitions within the dopant ions. mdpi.comsemanticscholar.org The 4f orbitals are well-shielded by outer electron shells, so the energy levels are not significantly affected by the surrounding crystal field. mdpi.comsemanticscholar.org This results in distinct, narrow emission bands that are characteristic of the specific dopant ion. mdpi.com
For example, when doped with Europium (Eu³⁺), this compound nanoparticles show photoluminescent properties. nih.gov The emission spectrum is dominated by transitions originating from the ⁵D₀ excited state to the ⁷Fⱼ ground state manifold of the Eu³⁺ ion. mdpi.comencyclopedia.pub Similarly, doping with Terbium (Tb³⁺) results in characteristic green luminescence. ykcs.ac.cn
Excitation: A high-energy photon is absorbed by the this compound host lattice or directly by the dopant ion.
Energy Transfer: If the host is excited, the energy is non-radiatively transferred to a nearby rare earth dopant ion, promoting it to an excited state.
Emission: The excited dopant ion relaxes by emitting a photon, corresponding to the energy difference between its excited and ground states (an f-f transition). semanticscholar.org
Infrared and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a crystal lattice. These modes, known as phonons, are quantized vibrations of the atoms in the crystal and their energies are characteristic of the material's structure and bonding.
The study of phonon modes provides insight into the mechanical and thermal properties of materials. In ionic crystals like this compound, the interaction of light with transverse optical (TO) phonons can be observed in infrared absorption spectra. Raman spectroscopy, which involves inelastic scattering of light, can probe both longitudinal optical (LO) and transverse optical (TO) phonons.
While extensive experimental data on the Raman and IR spectra of pure this compound is limited in publicly available research, studies on related compounds like gadolinium-doped manganese sulfide show that doping can activate Raman modes that are otherwise forbidden by the symmetry of the crystal structure. tandfonline.comresearchgate.nettandfonline.com Such studies also observe the splitting of vibrational modes into LO and TO components. tandfonline.comtandfonline.com Theoretical modeling, such as the random-element-isodisplacement model, can be used to calculate the frequencies of these modes. tandfonline.com Ab initio molecular dynamics simulations are another tool used to investigate the vibrational dynamics in gadolinium-containing complexes, providing insights into the correlation times of these vibrations, which are often in the picosecond or sub-picosecond range. cea.frresearchgate.net
When impurity atoms (dopants) are introduced into the this compound lattice, they can alter the local symmetry and mass, leading to changes in the vibrational spectrum. These changes can manifest in several ways:
Activation of Silent Modes: Impurities can break the local crystal symmetry, causing vibrational modes that are normally Raman or IR-inactive to become active. tandfonline.com
Localized Vibrational Modes: If the impurity atom is much lighter than the host atoms, it can lead to the formation of localized vibrational modes at frequencies above the host phonon bands.
Gap Modes: If the impurity is heavier, it may introduce "gap" modes, which are localized vibrations with frequencies that fall within a gap in the host's phonon density of states. tandfonline.com
In studies of gadolinium-doped manganese sulfide, the introduction of Gd was found to induce features in the Raman spectra associated with the activation of phonons from various points in the Brillouin zone, not just the center. tandfonline.comresearchgate.net An additional vibrational mode related to the Gd–S bond vibration is also expected to appear in the vibrational representation. tandfonline.com
Photoluminescence and Cathodoluminescence Studies of this compound
Photoluminescence (PL) and cathodoluminescence (CL) are two techniques that probe the emission of light from a material following excitation by photons and electrons, respectively.
Photoluminescence involves exciting a material with light of a specific wavelength (typically UV or visible) and analyzing the emitted light spectrum. researchgate.net As discussed previously, europium-doped this compound (GdS:Eu³⁺) nanoparticles have been synthesized and shown to exhibit photoluminescence. nih.gov These studies confirm that the material can be excited to produce light, making it a candidate for applications like optical imaging. nih.gov The emission from rare-earth doped gadolinium oxysulfides is well-documented, with Eu³⁺-doped variants emitting a strong red light around 624 nm and Er³⁺/Yb³⁺ co-doped systems showing upconversion emission in the red to near-infrared region under infrared excitation. rsc.orgresearchgate.netresearchgate.net
Cathodoluminescence (CL) is a powerful analytical technique where a focused beam of high-energy electrons, typically in a scanning electron microscope (SEM), is used to excite a material, causing it to emit photons. attolight.comwikipedia.org The emitted light is collected and analyzed to provide information on the material's composition, electronic properties, and defects with high spatial resolution. attolight.comwikipedia.org While indirect semiconductors can emit weak cathodoluminescence, the technique is particularly effective for direct bandgap materials. wikipedia.org CL spectroscopy has been used to analyze related rare-earth oxysulfide phosphors, such as (Lu,Gd)₂O₂S:Tb³⁺, allowing researchers to compare the emission spectra from different crystal phases and locations on the sample. mdpi.com This type of analysis can distinguish between different material compositions and crystal structures on a micro or nanoscale. mdpi.comzarmesh.com
Table 2: Summary of Luminescence Studies on Doped Gadolinium Sulfides/Oxysulfides
| Material | Dopant(s) | Excitation Source | Key Emission Wavelength(s) | Technique |
|---|---|---|---|---|
| GdS | Eu³⁺ | Photons (UV) | Not specified | Photoluminescence |
| Gd₂O₂S | Eu³⁺ | Photons (363 nm) | 624 nm | Photoluminescence |
| Gd₂O₂S | Er³⁺, Yb³⁺ | Photons (980 nm) | ~650-680 nm | Upconversion PL |
| (Lu,Gd)₂O₂S | Tb³⁺ | Electrons (200 keV) | 544 nm | Cathodoluminescence |
Upconversion and Downconversion Luminescence in this compound Nanomaterials
This compound nanomaterials, when doped with specific lanthanide ions, can exhibit both upconversion and downconversion luminescence, processes that involve the conversion of photons from one energy to another. These phenomena are of significant interest for applications in bio-imaging, sensing, and photovoltaics.
Upconversion Luminescence
Upconversion is a process where lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible or ultraviolet photons. In this compound nanomaterials, this is typically achieved by co-doping with a sensitizer ion (like Yb³⁺) and an activator ion (such as Er³⁺, Tm³⁺, or Ho³⁺). The sensitizer absorbs the incident low-energy photons and transfers the energy to the nearby activator ions, which then emit higher-energy light through a series of excited states.
The efficiency of upconversion in lanthanide-doped nanomaterials is highly dependent on the host material. nih.gov The low phonon energy of the this compound lattice reduces non-radiative relaxation, which in turn enhances the luminescence quantum yield. mdpi.com The process often involves sequential absorption of multiple photons, facilitated by the long-lived intermediate excited energy states of the lanthanide ions. nih.gov
Downconversion Luminescence
Downconversion, also known as quantum cutting, is the process where one high-energy photon is converted into two or more lower-energy photons. This is a promising mechanism for improving the efficiency of solar cells by converting the ultraviolet portion of the solar spectrum into visible or near-infrared light that can be more effectively utilized.
Lanthanide ions are excellent candidates for downconversion processes. ignited.in In gadolinium-based hosts, co-doping with a pair of ions, such as Eu³⁺-Tb³⁺ or Pr³⁺-Yb³⁺, can lead to efficient downconversion. For instance, upon absorption of a high-energy photon by one ion, a cascade of energy transfer steps can result in the emission of multiple lower-energy photons from the partner ions.
Table 1: Common Lanthanide Dopants in this compound for Upconversion and Downconversion
| Dopant Ion | Role | Typical Excitation (nm) | Emission Bands (nm) | Process |
|---|---|---|---|---|
| Yb³⁺/Er³⁺ | Sensitizer/Activator | 980 | 540 (Green), 660 (Red) | Upconversion |
| Yb³⁺/Tm³⁺ | Sensitizer/Activator | 980 | 480 (Blue), 800 (NIR) | Upconversion |
| Yb³⁺/Ho³⁺ | Sensitizer/Activator | 980 | 545 (Green), 645 (Red) | Upconversion |
| Eu³⁺ | Activator | UV | 612 (Red) | Downconversion |
| Pr³⁺/Yb³⁺ | Sensitizer/Activator | UV-Visible | 980 (NIR) | Downconversion |
Influence of Defects and Doping on this compound Emission
The luminescent properties of this compound are highly sensitive to the presence of crystalline defects and the introduction of dopant ions. These factors can significantly alter the emission spectra, intensity, and lifetime.
Influence of Defects
Defects in the crystal lattice, such as vacancies, interstitials, and dislocations, can act as quenching centers or create non-radiative decay pathways, which generally reduce the luminescence efficiency. However, in some cases, defects can also introduce new energy levels within the bandgap, leading to new emission bands. For instance, sulfur vacancies in sulfide lattices can sometimes result in broad-band emissions. The presence of extended structural defects has been shown to have a prominent role in the emission properties of thin films. nih.gov
Influence of Doping
Doping with lanthanide ions is the primary method to induce and control the luminescence of this compound. The choice of the dopant ion determines the emission wavelength, while the concentration of the dopant affects the emission intensity and can lead to concentration quenching if too high.
Co-doping with other metal ions can also influence the luminescent properties. For example, the introduction of alkali or alkaline-earth metal ions can modify the local crystal field around the lanthanide ions, which in turn can alter the transition probabilities and enhance the emission intensity. frontiersin.org The doping of non-lanthanide ions can simultaneously enhance both up- and down-conversion luminescence. frontiersin.org
Research on europium-doped this compound (GdS:Eu³⁺) nanoparticles has demonstrated their potential as dual-mode imaging agents for both magnetic resonance imaging and photoluminescence imaging. nih.gov
Table 2: Effects of Doping on the Luminescent Properties of Gadolinium-Based Materials
| Dopant/Co-dopant | Host Material | Effect on Luminescence | Reference |
|---|---|---|---|
| Eu³⁺ | GdS | Enables photoluminescence for imaging | nih.gov |
| Li⁺ | NaGdF₄:Yb,Er | Increases up- and down-conversion intensities | frontiersin.org |
| Zr⁴⁺ | NaGdF₄:Yb,Er | Enhances up- and down-conversion intensities | frontiersin.org |
| Mn²⁺ | NaYF₄:Yb,Er | Alters emission ratios and can induce phase transitions | frontiersin.org |
Advanced Optical Characterization Techniques for this compound
Advanced optical characterization techniques are essential for a detailed understanding of the electronic structure and dynamics of this compound. These methods provide insights into exciton behavior and the optical properties of thin films, which are critical for the development of optoelectronic devices.
Time-Resolved Spectroscopy for this compound Exciton Dynamics
Time-resolved spectroscopy is a powerful tool for studying the dynamics of excited states, including excitons, on timescales ranging from femtoseconds to milliseconds. While specific studies on the exciton dynamics in this compound are not widely reported, the principles of this technique can be applied to understand the behavior of excitons in this material.
Excitons, which are bound electron-hole pairs, play a crucial role in the optical properties of semiconductors. Their radiative and non-radiative recombination lifetimes are key parameters that determine the efficiency of light emission. In time-resolved photoluminescence (TRPL) experiments, a short pulse of light excites the material, and the subsequent decay of the photoluminescence is monitored over time. This provides direct information about the lifetime of the excited states.
For this compound, TRPL could be used to:
Determine the intrinsic radiative lifetime of excitons.
Investigate the influence of defects and dopants on exciton dynamics.
Study energy transfer processes between co-doped lanthanide ions.
The radiative lifetime of excitons in chalcogenide glasses has been a subject of theoretical and experimental investigation, with findings indicating lifetimes in the nanosecond to microsecond range depending on the specific recombination pathways. researchgate.netcdu.edu.au Similar studies on this compound would be invaluable for optimizing its luminescent properties.
Spectroscopic Ellipsometry of this compound Thin Films
Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. psu.edunih.gov This technique measures the change in the polarization state of light upon reflection from a sample surface.
While there is a lack of specific literature on the spectroscopic ellipsometry of this compound thin films, the methodology is well-established for a wide range of materials, including other sulfides and gadolinium-based oxides. researchgate.neteco-vector.com The data obtained from spectroscopic ellipsometry can be used to model the dielectric function of the material, providing insights into its electronic band structure and optical absorption properties.
For this compound thin films, spectroscopic ellipsometry could be employed to:
Accurately measure the film thickness and surface roughness.
Determine the spectral dependence of the refractive index and extinction coefficient.
Characterize the optical bandgap of the material.
Analyze the effects of deposition conditions and post-deposition annealing on the optical properties.
The optical constants of gadolinium have been a subject of study, and similar investigations into its sulfide compound would provide crucial data for the design and fabrication of optical and electronic devices based on this compound thin films. researchgate.net
Intrinsic and Engineered Magnetic Phenomena in Gadolinium Sulfide Systems
Origin of Magnetism in Gadolinium Sulfide (B99878) (Gd³⁺ f-electron interactions)
The magnetic properties of gadolinium sulfide (GdS) compounds originate primarily from the behavior of the gadolinium ion (Gd³⁺). americanelements.com Gadolinium, a rare-earth element, possesses a high magnetic moment of 7.94µB. americanelements.com In its trivalent state (Gd³⁺), the electronic configuration is [Xe]4f⁷. americanelements.comaimspress.com This configuration is particularly significant because the 4f electron shell is exactly half-filled.
According to Hund's rules, this half-filled shell results in a ground state with the maximum possible total spin quantum number (S = 7/2), as all seven f-electrons have parallel spins. rsc.org The orbital angular momentum (L) for this state is zero. This S-state character of the Gd³⁺ ion means that the magnetic moment is almost entirely due to electron spin, making the magnetic interactions in gadolinium compounds, including sulfides, nearly isotropic or Heisenberg-type. rsc.orgacs.org
Density functional theory (DFT) calculations have been employed to elucidate the electronic structures of gadolinium sulfides, such as GdS and Gd₃S₄. aimspress.comresearchgate.netunomaha.edu These studies indicate that the occupied 4f orbitals of gadolinium are located at significantly lower energy levels, around -12 eV, a consequence of the stability of the half-filled f-shell. aimspress.com The metallic or semimetallic properties of these sulfides arise from the presence of occupied d-orbitals at the Fermi level. aimspress.comresearchgate.netunomaha.edu The interaction between the localized 4f electrons of the Gd³⁺ ions is the fundamental source of the magnetic phenomena observed in this compound systems.
Magnetic Ordering in this compound Compounds
This compound compounds exhibit a variety of magnetic ordering phenomena, including ferromagnetism and antiferromagnetism, as well as more complex behaviors like spin glass states, depending on the specific phase and stoichiometry. researchgate.netmdpi.com
Different this compound compounds display distinct magnetic ordering at low temperatures. For instance, some rare-earth sulfides with a simple NaCl structure, which includes certain gadolinium sulfides, are known to be magnetic semiconductors. researchgate.netscispace.com The magnetic ordering in these materials can range from ferromagnetic to antiferromagnetic. researchgate.netscispace.com
Studies on various rare-earth sesquisulfides (R₂S₃) have identified different crystal structures (orthorhombic, tetragonal, cubic, etc.) that influence their magnetic properties. arxiv.org Many orthorhombic α-R₂S₃ compounds, including gadolinium-based ones, have been reported to exhibit single or multiple antiferromagnetic transitions at low temperatures. arxiv.org For example, α-Gd₂Se₃, a related chalcogenide, shows an antiferromagnetic ground state below 11 K. arxiv.org In ternary silver sulfides like AgGdS₂, an antiferromagnetic transition is observed at 5.4 K, with negative Weiss constants indicating the presence of antiferromagnetic interactions. bohrium.com
In contrast, ferromagnetic behavior has been observed in other gadolinium-containing systems. For example, in Ge₁₋ₓ₋yMnₓGdyTe single crystals, ferromagnetic behavior is present with Curie temperatures ranging from 70-90 K. researchgate.net The presence of gadolinium can influence the exchange interactions, as seen in materials where Gd is doped into other compounds. aps.org
Magnetic frustration is a key phenomenon in certain gadolinium compounds, particularly those with specific crystal lattice geometries. mdpi.com Frustration arises when competing magnetic exchange interactions cannot all be satisfied simultaneously, leading to complex magnetic ground states. mdpi.com In a hexagonal lattice, antiferromagnetic exchange coupling can lead to frustration, which may resolve into a non-collinear pattern where spin sublattices form a 120° angle with each other. mdpi.com
In ternary thallium gadolinium dichalcogenides like TlGdSe₂ and TlGdTe₂, both intra- and interlayer antiferromagnetic exchange couplings lead to frustration and a complex magnetic structure. mdpi.com While these specific compounds are identified as topologically trivial semiconductors, the frustration is a significant aspect of their magnetic behavior. mdpi.com
In gadolinium gallium garnet (GGG), a well-studied frustrated system, the magnetic Gd³⁺ ions are located on a triangular lattice, leading to geometrical frustration. warwick.ac.uk This frustration prevents the formation of long-range magnetic order down to very low temperatures (25 mK), resulting in a spin-liquid state. warwick.ac.uk Although not a sulfide, the principles of frustration in GGG are relevant to understanding similar phenomena in gadolinium-based materials with comparable lattice geometries.
Magneto-Optical Effects in this compound
Gadolinium and its compounds are known to exhibit significant magneto-optical (MO) effects, which involve the interaction of light with a material in the presence of a magnetic field. ontosight.aiontosight.ai These effects are of interest for various technological applications, including optical isolators and magnetic storage devices. ontosight.ai
The Faraday effect is the rotation of the plane of polarization of light as it passes through a material subjected to a magnetic field parallel to the light's propagation direction. soton.ac.uk The Kerr effect is a similar phenomenon observed in light reflected from a magnetic material. aps.org
Studies on gadolinium metal have provided insights into its magneto-optical properties. Investigations of the magneto-optic Kerr effect in gadolinium have been used to calculate the magnetic contribution to the conductivity tensor. aps.org These studies have identified both intraband and interband contributions to the magneto-optic absorption, with the interband component being related to electronic transitions such as p→d and d→f. aps.org
Research on gadolinium-doped materials has demonstrated the potential for enhancing magneto-optical effects. For instance, silica (B1680970) fibers doped with small concentrations of gadolinium ions have shown a Faraday rotation two orders of magnitude larger than that in conventional telecom fibers. soton.ac.uk Doping europium compounds with gadolinium has also been shown to increase the Curie temperature, which is the temperature below which strong magneto-optical effects like Faraday rotation are observed. aps.org While specific data for the Faraday and Kerr effects in pure this compound is not extensively detailed in the provided results, the known properties of gadolinium and its other compounds suggest that gadolinium sulfides would also exhibit these phenomena. The presence of gadolinium enhances the magnetothermal and sonodynamic performance of iron sulfide nanostructures by increasing magnetic anisotropy. nih.gov
Anisotropy and Domain Structures in this compound
Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In gadolinium compounds, the nearly isotropic nature of the Gd³⁺ ion's magnetic moment plays a significant role, yet anisotropy can arise from other factors. acs.orgstanfordmaterials.com
In gadolinium metal, which has a hexagonal close-packed (hcp) crystal structure, magnetocrystalline anisotropy has been studied extensively. stanfordmaterials.comresearchgate.net The easy direction of magnetization in gadolinium changes with temperature. researchgate.netcapes.gov.br Above 240 K, the easy direction is along the hexagonal axis, while below this temperature, it lies on a cone with its axis along the c-axis. researchgate.netdur.ac.uk
Magnetic domains are regions within a magnetic material where the magnetization is in a uniform direction. The formation and structure of these domains are influenced by the interplay between exchange energy, magnetostatic energy, and anisotropy energy. In gadolinium films, the magnetic domain structure has been observed to change with film thickness and temperature. aps.org For instance, at low film thicknesses, micrometer-sized domains are observed, while at greater thicknesses, stripe domains appear, indicating a reorientation of the magnetization from in-plane to out-of-plane. aps.org The presence of crystalline defects can act as pinning sites for domain walls, affecting the size of the magnetic domains. aps.org
While specific studies on the domain structures in this compound are not detailed in the provided search results, the principles observed in gadolinium metal and other gadolinium compounds are applicable. The incorporation of gadolinium into iron sulfide nanostructures has been shown to increase magnetic anisotropy, which in turn would influence the domain structure and behavior. nih.gov
Magnetic Characterization Techniques for this compound
The magnetic properties of this compound (GdS) and related systems are investigated using a suite of sensitive experimental techniques. These methods probe the material's response to an external magnetic field as a function of temperature, providing insight into the nature and strength of magnetic ordering. The primary techniques employed for the magnetic characterization of this compound are magnetometry, which measures the bulk magnetic moment, and neutron scattering, which resolves the microscopic magnetic structure.
Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM) are two of the most effective and sensitive methods for measuring the magnetic properties of materials like this compound. iitd.ac.inunizar.es
Principles of Operation:
SQUID Magnetometry: This technique relies on the principles of quantum mechanics, specifically the Josephson effect, which occurs in a superconducting ring containing one or two weak links. iitd.ac.inmagnetism.eu A SQUID acts as an extremely sensitive magnetic flux-to-voltage converter, allowing it to detect incredibly small magnetic fields. iitd.ac.in This high sensitivity makes it possible to measure the magnetic response of a material with minimal disturbance from external fields. scispace.com Modern magnetometers often combine a SQUID sensor with a VSM mechanism (SQUID-VSM), leveraging the high sensitivity of the SQUID with the faster measurement capabilities of VSM. measurlabs.comkuleuven.be
Vibrating Sample Magnetometry (VSM): In a VSM, the sample is made to oscillate (vibrate) at a constant frequency within a uniform magnetic field. magnetism.eumeasurlabs.com This mechanical vibration of the magnetized sample induces an electrical signal in a set of stationary pickup coils according to Faraday's Law of Induction. magnetism.eunih.gov The measured voltage is proportional to the magnetic moment of the sample. magnetism.eu VSM is a robust technique for determining the magnetic properties of a wide range of materials, including ferromagnetic, paramagnetic, and antiferromagnetic substances. measurlabs.com
Research Findings from Magnetometry Studies:
Magnetometry is crucial for characterizing the fundamental magnetic behavior of this compound. Studies on nano-sized this compound have utilized SQUID-VSM to perform temperature-dependent (M-T) and isothermal field-dependent (M-H) magnetization measurements. ijiet.com For instance, M-H measurements on this compound nanoparticles at temperatures of 10 K, 100 K, and 300 K up to a field of 7 Tesla showed no magnetic hysteresis. ijiet.com This lack of hysteresis, along with observations of metastable magnetism and memory effects, suggests that the magnetic ordering in these systems cannot be explained by simple ferromagnetism or superparamagnetism. ijiet.com
In related ternary sulfide systems, such as AgGdS₂, SQUID magnetometry has been used to identify antiferromagnetic ordering at low temperatures. rsc.org These measurements typically involve both zero-field-cooled (ZFC) and field-cooled (FC) protocols to probe for characteristics like spin-glass behavior or magnetic transitions. For AgGdS₂, an antiferromagnetic transition was observed at 5.4 K, and the effective magnetic moment was found to be consistent with the theoretical value for the Gd³⁺ ion.
The table below summarizes representative data obtained from magnetometry studies on gadolinium-containing sulfide systems.
| Compound | Measurement Technique | Temperature (K) | Magnetic Field (T) | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound (nano) | SQUID-VSM | 10, 100, 300 | 0 to 7 | No magnetic hysteresis observed. | ijiet.com |
| This compound (nano) | SQUID-VSM | 10 to 350 | 0.01 | Investigation of magnetocaloric effect. | ijiet.com |
| AgGdS₂ | SQUID | 1.8 to 300 | Not specified | Antiferromagnetic transition at 5.4 K. | rsc.org |
| Gd₀.₈Nd₁.₂O₂S | SQUID | 2 | -5 to 5 | Paramagnetic behavior with M_max = 81 emu/g. | rsc.org |
| Gd₀.₈Nd₁.₂O₂S | SQUID | 300 | -5 to 5 | Paramagnetic behavior with M_max = 2.7 emu/g. | rsc.org |
Neutron scattering is an indispensable experimental technique for determining the microscopic magnetic structure of crystalline materials. fz-juelich.dewikipedia.org Unlike X-rays, neutrons are uncharged particles but possess a magnetic dipole moment. nist.govill.eu This property allows them to interact directly with the magnetic moments of unpaired electrons in a material, providing detailed information about the arrangement and orientation of atomic spins. wikipedia.orgnist.gov
Principles of Magnetic Neutron Scattering:
When a beam of neutrons is directed at a crystalline sample, the neutrons are scattered by both the atomic nuclei (nuclear scattering) and the atomic magnetic moments (magnetic scattering). numberanalytics.com
Nuclear Scattering: This interaction provides information about the crystallographic structure (the arrangement of atoms).
Magnetic Scattering: This interaction reveals the magnetic structure, including the size and direction of the magnetic moments on each atom in the crystal lattice. nist.gov
By analyzing the diffraction pattern—the intensity of scattered neutrons as a function of the scattering angle—the magnetic structure can be resolved. researchgate.net The appearance of additional diffraction peaks below a magnetic ordering temperature is a clear signature of long-range magnetic order, such as ferromagnetism or antiferromagnetism. ubc.ca The intensities of these magnetic Bragg peaks are used to determine the precise arrangement of the magnetic moments. nist.gov
Research Findings from Neutron Scattering:
Neutron diffraction studies have been fundamental in establishing the magnetic structures of various gadolinium-containing materials. For elemental gadolinium, neutron diffraction on a single crystal revealed a complex temperature dependence of its ferromagnetic state. aps.org Below its Curie temperature, the direction of the magnetic moment changes with temperature relative to the crystallographic axes. aps.org
For gadolinium sulfides, such as α-Gd₂S₃, theoretical calculations that predict an antiferromagnetic ordering of the Gd³⁺ moments are consistent with results from neutron diffraction experiments. The technique has been successfully applied to determine the magnetic structure in cubic gadolinium compounds, including those from the sulfur group.
| Compound/System | Technique | Primary Finding | Reference |
|---|---|---|---|
| Gadolinium (single crystal) | Neutron Diffraction | Normal ferromagnet with complex temperature-dependent moment alignment. | aps.org |
| α-Gd₂S₃ | Neutron Diffraction (referenced) | Consistent with predicted antiferromagnetic ordering of 4f⁷ moments. | |
| Cubic Gadolinium Compounds (Sulfur group) | Powder Neutron Diffraction | Determination of magnetic structure and exchange interactions. |
Doping and Alloying Strategies for Tuning this compound Magnetic Properties
The intrinsic magnetic properties of this compound can be systematically modified and tuned through doping and alloying. nih.gov These strategies involve the intentional introduction of impurity elements (doping) or the formation of solid solutions with other compounds (alloying) to alter the electronic structure and magnetic exchange interactions within the material. nih.gov
Doping Strategies:
Doping involves substituting a small fraction of the host atoms (either Gd or S) with other elements. This can introduce charge carriers (electrons or holes), modify the lattice parameters, or introduce different magnetic ions, all of which can have a profound impact on the collective magnetic behavior.
For example, in the broader family of sulfide semiconductors, doping with transition metal or rare-earth ions is a common method to induce or enhance magnetism. researchgate.netchalcogen.ro In studies on zinc sulfide (ZnS), doping with gadolinium (Gd³⁺) has been shown to result in weak ferromagnetism at room temperature, with the magnetization value observed to be 0.006 emu/g. chalcogen.ro The ferromagnetic behavior in such diluted magnetic semiconductors can arise from the exchange coupling between the f-electrons of the rare-earth ions and the s-electrons of the host semiconductor. researchgate.net
A key study on a related sulfide system involved the doping of europium sulfide (EuS) with gadolinium, creating Eu₁₋ₓGdₓS. nih.gov This work demonstrated that electron doping significantly influences the magnetic coupling. The paramagnetic Curie temperature (Θp), a measure of the strength and nature of the magnetic interactions, was found to vary with the gadolinium doping level, showing a notable increase at low doping concentrations. nih.gov This enhancement of magnetic ordering temperature is a critical goal for practical applications.
Alloying Strategies:
Alloying involves mixing this compound with another compound to form a new ternary or quaternary material. This approach can be used to tune properties by changing the crystal structure or the average distance between magnetic Gd³⁺ ions.
Research on glass-forming alloys with a composition of Al₈₆Gd₆TM₈ (where TM is a transition metal) shows how alloying can influence magnetic properties. science.gov Similarly, creating ternary silver sulfides like AgGdS₂ results in a material with distinct magnetic characteristics. rsc.org In AgGdS₂, the Gd³⁺ ions are the sole contributors to the paramagnetism, and the compound exhibits antiferromagnetic ordering at a low temperature of 5.4 K, as indicated by a negative Weiss constant derived from magnetic susceptibility measurements. rsc.org
The following table summarizes findings on how doping and alloying affect the magnetic properties of gadolinium-containing sulfide systems.
| System | Strategy | Dopant/Alloy Element | Effect on Magnetic Properties | Reference |
|---|---|---|---|---|
| Eu₁₋ₓGdₓS | Doping | Gadolinium (Gd) | Paramagnetic Curie temperature (Θp) increases at low doping levels. | nih.gov |
| ZnS | Doping | Gadolinium (Gd) | Induces weak ferromagnetism at 300 K (M = 0.006 emu/g). | chalcogen.ro |
| CuS | Doping | Gadolinium (Gd) | Induces weak ferromagnetism; magnetization varies with Gd concentration. | researchgate.net |
| AgLnS₂ (Ln=Gd) | Alloying | Silver (Ag) | Results in antiferromagnetic ordering at 5.4 K. | rsc.org |
Surface Chemistry, Interface Engineering, and Colloidal Dispersions of Gadolinium Sulfide
Surface Electronic States and Reactivity of Gadolinium Sulfide (B99878)
The surface properties of gadolinium sulfide are intrinsically linked to its electronic structure. Density functional theory (DFT) calculations have been employed to elucidate the electronic characteristics of different this compound stoichiometries. For gadolinium monosulfide (GdS) and Gd₃S₄, calculations predict metallic properties. unomaha.edu Specifically, gadolinium monosulfide is described as a semimetal with occupied d-orbitals present at the Fermi level. unomaha.edu In Gd₃S₄, the material is also semimetallic, with occupied f-orbitals at significantly lower energy levels (around -12 eV), a consequence of gadolinium's half-filled f-shell which enhances orbital stability. unomaha.edu These findings align with experimental data from electron energy loss and photoemission spectroscopy. unomaha.edu
The reactivity of the this compound surface is a key factor in its synthesis and interaction with other materials. During the synthesis of composites, such as those involving porous carbon nitride, the Gd³⁺ ion exhibits chemical reactivity, interacting physically with sulfur sources like C₂H₅NS during grinding. dgist.ac.kr In the formation of Gd₂S₃, the cleavage of precursor groups, for example from Gd(CH₃CO₂)₃, exposes gadolinium atoms with unoccupied orbitals. dgist.ac.kr This exposure significantly encourages the chemisorption of electronegative sulfide ions, leading to the formation of high-binding-energy Gd–S bonds. dgist.ac.kr
In the context of gadolinium oxysulfide (Gd₂O₂S), a related compound, the surface chemistry presents unique challenges. The gadolinium ion is fully coordinated by four oxygen and three sulfur atoms. mdpi.com This coordination means that sulfur exposed on the particle surface may not readily form new bonds, complicating surface functionalization efforts. mdpi.com
A study on the passivation of indium phosphide (B1233454) (InP) surfaces using sulfur in combination with a gadolinium aluminate (GAO) dielectric layer provides further insight into gadolinium and sulfur-related surface chemistry. acs.org Synchrotron radiation photoemission spectroscopy (SRPES) revealed that after treatment, sulfur was present on the surface as a sulfide. acs.org X-ray absorption spectroscopy showed that gadolinium was in the 3+ oxidation state, likely forming a phosphate (B84403) near the InP interface, possibly mixed with sulfates. acs.org
Table 1: Calculated Electronic Properties of this compound Compounds
| Compound | Crystal Structure | Calculated Property | Key Finding | Source |
| GdS | Rock Salt (Cubic) | Metallic (Semimetal) | Occupied d-orbitals present at the Fermi level. | unomaha.edu |
| Gd₃S₄ | Cubic (I-43d) | Metallic (Semimetal) | Occupied f-orbitals at deep energy levels (~-12 eV). | unomaha.edu |
Interfacial Interactions in this compound Composites
The performance of this compound in composite materials is highly dependent on the interactions occurring at the interface between the sulfide phase and the matrix. In a nanocomposite of porous carbon nitride and this compound (CN/Gd₂S₃), strong interactions at the interface are credited with maintaining the structural integrity of the material. dgist.ac.kr Transmission electron microscopy (TEM) shows that Gd₂S₃ particles are dispersed on the carbon nitride surface, indicating a stable and robust interface. dgist.ac.kr X-ray photoelectron spectroscopy (XPS) of the CN/Gd₂S₃ nanocomposite confirms the chemical composition and surface oxidation states, with signals for Gd 4d and S 2p indicating the presence of Gd³⁺ and sulfide electronic states, respectively. dgist.ac.kr
The nature of these interfacial interactions can influence the properties of the entire composite. For instance, in ceria-carbonate composite electrolytes, which can serve as a model for understanding oxide/sulfide interfaces, amorphous carbonates are found to bind tightly to the surface of nanocrystals, forming a disordered interface layer approximately 8 nm thick. acs.org This type of long-range interaction can frustrate the crystallization of one phase and enhance the transport properties of the composite. acs.org
In a composite sensor using this compound rods embedded in reduced graphene oxide (Gd₂S₃/RGO), the RGO enhances the electrical conductivity of the Gd₂S₃. researchgate.net This improvement is a direct result of the electronic interactions at the interface between the graphene sheets and the sulfide nanorods, facilitating efficient electron transport during electrochemical reactions. dgist.ac.krresearchgate.net The synergy at the interface leads to a material with superior sensitivity and selectivity for detecting specific chemical compounds. researchgate.net
Table 2: Characteristics of this compound Composite Interfaces
| Composite System | Components | Interface Characteristics | Resulting Property | Source |
| CN/Gd₂S₃ | Porous Carbon Nitride, this compound | Strong physical interaction, Gd₂S₃ dispersed on CN surface. | Structural stability, enhanced charge storage. | dgist.ac.kr |
| Gd₂S₃/RGO | This compound, Reduced Graphene Oxide | Enhanced electronic coupling. | Improved electrical conductivity and sensing performance. | researchgate.net |
| Mg/C/Gd | Magnesium, Carbon Fiber, Gadolinium | Formation of reaction products and precipitates at the interface. | Affects mechanical properties of the metal matrix composite. | science.gov |
Stabilization and Functionalization of this compound Nanoparticle Surfaces
The high surface-to-volume ratio of nanoparticles makes them prone to aggregation, necessitating surface stabilization. diva-portal.org For gadolinium-based nanoparticles, surface functionalization is a critical step to enhance stability, biocompatibility, and to introduce specific functionalities. mdpi.comdiva-portal.orgwu.ac.th
A common strategy involves coating the nanoparticles with polymers. For gadolinium oxysulfide (Gd₂O₂S), which can be challenging to functionalize directly due to the coordination of surface sulfur atoms, molecules like polyethylene (B3416737) glycol (PEG) have been used. mdpi.com The functionalization of Gd₂O₃ nanoparticles with PEG contributes to their colloidal stability through van der Waals interactions between the negatively charged oxygen atoms in PEG and the positively charged Gd³⁺ ions on the nanoparticle surface. wu.ac.th A similar principle applies to sulfide nanoparticles. Other polymers, such as poly(acrylic acid-co-maleic acid) (PAAMA), can render nanoparticles hydrophilic and provide excellent long-term stability. wu.ac.th Dextran, a branched polysaccharide, is another biocompatible coating option. diva-portal.org
Inorganic materials can also be used for surface functionalization. Coating gadolinium-based nanoparticles with a layer of mesoporous silica (B1680970) (MSN) has been shown to improve stability and biocompatibility. wu.ac.th The choice of functional molecule aims to modify the surface to achieve desired properties, such as stability in aqueous solutions for biological applications or creating active sites for catalysis. diva-portal.orgwu.ac.th
Table 3: Functionalization Strategies for Gadolinium-Based Nanoparticles
| Functionalizing Agent | Type | Purpose | Mechanism/Interaction | Source |
| Polyethylene Glycol (PEG) | Polymer | Enhance stability and biocompatibility. | Van der Waals forces between PEG oxygen and surface Gd³⁺. | mdpi.comwu.ac.th |
| Poly(acrylic acid-co-maleic acid) (PAAMA) | Polymer | Improve stability and hydrophilicity. | Coordination bonds via carboxyl groups. | wu.ac.th |
| Dextran | Polysaccharide | Increase biocompatibility and stability. | Surface coating. | diva-portal.org |
| Mesoporous Silica (MSN) | Inorganic | Enhance stability and biocompatibility. | Forms a core-shell structure. | wu.ac.th |
| Citric Acid | Small Molecule | Provide stability and functional groups for further binding. | Coordination through carboxyl groups. | diva-portal.org |
Colloidal Synthesis and Dispersion Stability of this compound Nanostructures
Colloidal synthesis methods offer precise control over the size, shape, and composition of nanoparticles. For rare-earth sulfides, wet colloidal synthesis routes have been developed. acs.org These methods typically involve the reaction of a rare-earth precursor, such as a rare-earth iodide, with a sulfur source in a high-boiling-point solvent like oleylamine (B85491) at elevated temperatures (e.g., 150-255 °C). acs.org By carefully selecting the sulfur source, it is possible to control the final phase of the resulting nanocrystals, such as La₂S₃ versus LaS₂. acs.org These techniques are applicable to the synthesis of this compound nanocrystals.
The stability of the resulting colloidal dispersion is crucial. Nanoparticles are often stabilized by ligands or surfactants present during the synthesis, such as oleylamine, which coordinate to the nanoparticle surface and prevent aggregation. acs.org The dispersion stability can also be enhanced post-synthesis by surface functionalization with polymers like PEG or block copolymers. wu.ac.thresearchgate.net For instance, stable aqueous colloids of ZnS nanoparticles have been synthesized using double hydrophilic block copolymers, which form a protective corona around the nanoparticle core. researchgate.net
Dispersion stability is influenced by factors such as pH and ionic strength. researchgate.net A well-dispersed colloid of nanosheets will exhibit a clear Tyndall scattering effect. researchgate.net The goal is to achieve a stable dispersion where the nanoparticles remain suspended in the medium without settling or aggregating over time. researchgate.netresearchgate.net
Table 4: Colloidal Synthesis Parameters for Sulfide Nanocrystals
| Synthesis Method | Precursors | Solvent/Stabilizer | Temperature | Outcome | Source |
| Wet Colloidal Synthesis | Rare-earth iodides, Sulfur source | Oleylamine | 150–255 °C | Phase-controlled rare-earth sulfide nanocrystals (e.g., La₂S₃, LaS₂). | acs.org |
| Hydrothermal Approach | Metal chlorides/nitrates, Sodium/Organic sulfides | Water | Elevated T & P | Highly dispersed nanoparticles (e.g., Ag₂S). | nih.gov |
| Coprecipitation | Metal salts, Sodium sulfide | Solvent | Room Temperature | Insoluble sulfide precipitates. | nih.gov |
| Block Copolymer-assisted | Zinc acetate, Sodium sulfide | Polyacrylic acid-block-polyacrylamide (PAA-b-PAM) | Not specified | Stable aqueous colloids of ZnS nanoparticles. | researchgate.net |
Heterogeneous Catalysis and Photocatalysis with this compound
This compound is an emerging material in the field of heterogeneous catalysis and photocatalysis. researchgate.netresearchgate.net Rare earth sulfides are of interest because their 4f to 5d electronic transitions can provide a visible-range response, which is advantageous for photocatalysis. researchgate.net Gadolinium itself is noted for its use in heterogeneous catalysis due to its variable oxidation state. researchgate.net
In composite form, this compound contributes significantly to catalytic activity. A composite of Gd₂S₃ rods embedded in reduced graphene oxide (RGO) has been developed as a highly selective electrochemical sensor, a field closely related to electrocatalysis. researchgate.net The composite material leverages the properties of both components to achieve enhanced performance. researchgate.net
For photocatalysis, the key is to develop materials that can efficiently use light, particularly visible light, to drive chemical reactions. researchgate.netmdpi.com Codoping titanium dioxide (TiO₂) with both sulfur and gadolinium (S/Gd³⁺-codoped TiO₂) has been shown to create a highly efficient visible-light-active photocatalyst. researchgate.net This codoping narrows the band gap of TiO₂ and shifts its optical absorption into the visible range. researchgate.net Lanthanide ions like Gd³⁺ can also form complexes with organic pollutants, which can help concentrate them on the semiconductor surface, enhancing the degradation rate. researchgate.net The S/Gd³⁺-codoped TiO₂ nanoparticles demonstrated significantly higher photocatalytic activity for the degradation of Indigo Carmine dye compared to TiO₂ doped only with sulfur or undoped commercial TiO₂. researchgate.net
Heterogeneous photocatalysis generally involves the generation of electron-hole pairs in a semiconductor material upon light absorption, followed by redox reactions on the catalyst surface. mdpi.comrsc.org The efficiency of these processes is dependent on factors like the catalyst's surface area, the number of active sites, and the separation efficiency of photogenerated charge carriers. mdpi.combeilstein-journals.org The development of this compound-based materials and composites addresses these factors to create more effective catalysts. dgist.ac.krresearchgate.net
Table 5: Performance of Gadolinium-Containing Photocatalysts
| Catalyst System | Target Reaction | Key Performance Metric | Mechanism | Source |
| S/Gd³⁺-codoped TiO₂ | Degradation of Indigo Carmine dye | Complete degradation in 50 min. | Red shift in absorption edge, enhanced visible-light activity. | researchgate.net |
| CN/Gd₂S₃ | Supercapacitor (Electrocatalysis) | Specific capacitance of 1831 F g⁻¹ at 1 A g⁻¹. | Pseudocapacitance from nitrogen/sulfide atoms, increased electrical conductivity. | dgist.ac.kr |
| Gd₂S₃/RGO | Electrochemical sensing of Carbofuran | Low detection limit (0.001 μM). | Enhanced electrical conductivity and high selectivity from the composite structure. | researchgate.net |
Emerging Applications and Technological Potentials of Gadolinium Sulfide Materials Non Clinical
Thermoelectric Energy Conversion Devices Utilizing Gadolinium Sulfide (B99878)
Gadolinium sulfide (GdS) and its related compounds are being investigated for their potential in thermoelectric energy conversion, a technology that directly converts heat into electrical energy. The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (α), electrical conductivity (σ), thermal conductivity (κ), and absolute temperature (T). labapress.com The goal is to maximize the power factor (α²σ) while minimizing thermal conductivity.
Research into polycrystalline gadolinium sulfides (GdSy, where y is between 1.487 and 1.495) has shown a thermoelectric efficiency (Z) of approximately 0.6 x 10-3 K-1 at 1000 K. researchgate.net In γ-phase La3-xS4, which has a similar structure, a maximum figure-of-merit (Z) of about 5x10-4 K-1 was achieved at a composition of x=0.3 (LaS1.48). researchgate.net
Studies on solid solutions of this compound and dysprosium sulfide (Gd2S3-Dy2S3) have demonstrated that the composition Gd0.2Dy0.8S1.48 exhibits a thermoelectric efficiency of 0.39 x 10-3 K-1 at 400 K. scirp.orgscirp.org The introduction of dysprosium ions acts as additional phonon scattering centers, which helps to decrease the thermal conductivity without significantly altering the electrical properties. scirp.org For instance, the thermal conductivity of Gd0.3Dy0.7S1.48 is about 30% lower than that of GdS1.48. scirp.org
Misfit layered sulfides containing gadolinium, such as (GdS)1.20NbS2, have also shown promise. acs.org These materials exhibit anisotropic thermoelectric properties, with the in-plane power factor being significantly greater than the out-of-plane value. acs.org For (Gd0.5Dy0.5S)1.21NbS2, a ZT value of 0.13 was achieved at 873 K perpendicular to the pressing direction, benefiting from a large power factor and low lattice thermal conductivity. acs.org The intercalation of gadolinium into titanium disulfide (TiS2) has also been shown to improve its thermoelectric properties. For Gd0.05TiS2, the ZT value at 300 K was approximately three times larger than that of pure TiS2, primarily due to a significant decrease in both electrical resistivity and lattice thermal conductivity. cambridge.org
Table 1: Thermoelectric Properties of Various this compound-Based Materials
| Material Composition | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Resistivity (μΩ m) | Thermal Conductivity (W/m·K) | Figure of Merit (ZT) or Efficiency (Z, K⁻¹) |
|---|---|---|---|---|---|
| GdSy (y=1.487-1.495) | 1000 | - | - | - | Z ≈ 0.6 x 10⁻³ |
| Gd0.2Dy0.8S1.48 | 400 | - | - | - | Z = 0.39 x 10⁻³ |
| (GdS)1.20NbS2 (in-plane) | 873 | ~76 | ~17 | - | - |
| (Gd0.5Dy0.5S)1.21NbS2 (in-plane) | 873 | ~76 | ~17 | - | 0.13 |
| Gd0.05TiS2 | 300 | - | - | - | ~3x that of TiS₂ |
Spintronic Applications Based on this compound
Spintronics, a field that utilizes the intrinsic spin of electrons in addition to their charge, holds the promise of developing devices with higher speeds, lower power consumption, and greater integration of memory and logic functions. researchmatters.in Materials known as dilute magnetic semiconductors (DMSs) are key to this technology, combining the properties of semiconductors with magnetic behavior. researchmatters.in
This compound is considered a magnetic semiconductor. researchgate.net Research has explored the potential of gadolinium-doped materials for spintronic applications. For instance, doping tin disulfide (SnS₂) with a small amount of gadolinium (1%) has been shown to induce weak ferromagnetism at room temperature. researchmatters.in This magnetic behavior is thought to arise from vacancies created by the Gd doping, which generate magnetic moments. researchmatters.in However, at higher doping concentrations (3% or more), the material becomes non-magnetic again, suggesting a delicate balance is required. researchmatters.in
The half-metallic ferromagnetic properties of some gadolinium compounds, such as gadolinium phosphide (B1233454) (GdP) when doped with copper, make them promising candidates for spintronic devices. researchgate.net Half-metallic materials behave as a conductor for electrons of one spin orientation and as an insulator for the other, leading to 100% spin polarization at the Fermi level. researchgate.net This property is highly desirable for applications like spin-filtering devices. researchgate.net While direct research on this compound for spin-filtering is less common, the study of similar rare-earth compounds like gadolinium nitride (GdN) suggests potential in this area. researchgate.net
Advanced Photonic Devices Employing this compound
This compound and its derivatives are being explored for their utility in advanced photonic devices, which are components for creating, manipulating, or detecting light.
Luminescent Materials for Solid-State Lighting (e.g., phosphors for LEDs)
Gadolinium-based materials are important in the field of solid-state lighting, particularly as phosphors in light-emitting diodes (LEDs). rp-photonics.commdpi.com Phosphors are substances that absorb light at one wavelength and re-emit it at a longer wavelength. In white LEDs, a blue or near-UV LED is often coated with one or more phosphors to create white light. mdpi.comwikipedia.org
Gadolinium oxysulfide (Gd₂O₂S), often doped with other rare-earth elements like terbium (Tb³⁺) or europium (Eu³⁺), is a well-known phosphor. taylorandfrancis.comresearchgate.net For example, Gd₂O₂S:Tb³⁺ exhibits bright green emission and is used in various applications, including displays and X-ray intensifying screens. researchgate.netscience.gov The emission color of these phosphors can be tuned by changing the dopant. For instance, europium-doped gadolinium oxide can produce red light. science.gov The combination of different phosphors allows for the creation of white light with specific color temperatures and rendering properties. wikipedia.org
Recent research has also focused on developing new sulfide-based phosphors. While materials like (Sr₁₋ₓCaₓS):Eu are efficient red emitters, their application is limited by issues such as thermal quenching and instability. mdpi.com
Optical Filters and Modulators
The unique optical properties of this compound make it a candidate for use in optical filters and modulators. This compound (Gd₂S₃) is known to absorb infrared radiation, a property that is valuable for creating infrared detectors and other optical components. stanfordmaterials.com While specific research on this compound for optical filters and modulators is not extensive, the principles of using materials with specific absorption and refractive index characteristics are fundamental to the design of these devices. researchgate.net The development of photonic devices often involves fabricating structures like waveguides and photonic lattices, where the material's properties determine the device's function in controlling the flow of light. ox.ac.uk
Neutron Detection and Scintillation Applications of this compound
Gadolinium, particularly the isotope gadolinium-157, has an exceptionally high thermal neutron capture cross-section. researchgate.net This property makes gadolinium-based compounds highly effective for neutron detection. When a neutron is captured by a gadolinium nucleus, it releases energy in the form of gamma rays and conversion electrons. eljentechnology.com
Gadolinium oxysulfide (Gd₂O₂S) is a commonly used scintillator for neutron imaging. taylorandfrancis.cominl.gov In a scintillator, the energy from the captured neutron excites the material, causing it to emit light, which can then be detected. taylorandfrancis.com Gd₂O₂S screens offer high detection efficiency. inl.gov Efforts to improve the spatial resolution of neutron imaging have focused on using thin, isotopically-enriched ¹⁵⁷Gd₂O₂S screens. researchgate.netnih.gov By magnifying the scintillation light and calculating the center of the light event, researchers have demonstrated the potential to achieve spatial resolutions of about 2 micrometers. nih.gov
Gadolinium-loaded liquid scintillators are also used, primarily for neutron spectrometry and neutrino studies. eljentechnology.com These liquids typically employ delayed coincidence and pulse shape discrimination techniques to identify neutron capture events. eljentechnology.com
High-Temperature Semiconductor Applications of this compound
This compound exhibits properties that make it a candidate for high-temperature semiconductor applications. researchgate.net Semiconductors are materials with electrical conductivity between that of a conductor and an insulator, and this conductivity can be controlled by temperature, making them suitable for electronic devices.
Studies on the thermal and electrical properties of gadolinium sulfides (GdSy) at high temperatures (from 300 to 1200 K) have shown that these materials behave as extrinsic semiconductors. researchgate.net In this type of semiconductor, the charge carrier concentration is controlled by impurities or, in the case of GdSy, by the stoichiometric ratio of gadolinium to sulfur. researchgate.net This control over the carrier concentration is crucial for designing semiconductor devices that operate reliably at elevated temperatures. The ability of this compound to function as a semiconductor at high temperatures opens up possibilities for its use in electronic components designed for harsh environments. researchgate.net
Magnetic Refrigeration and Magnetocaloric Effects in this compound Systems
Gadolinium and its compounds are notable for their magnetocaloric properties, which form the basis for magnetic refrigeration technology. This eco-friendly and potentially more efficient cooling method relies on the magnetocaloric effect (MCE), where a material heats up when a magnetic field is applied and cools down when the field is removed. The efficiency of the MCE is linked to the material's magnetic entropy change (ΔS_m).
Compounds containing gadolinium are excellent candidates for magnetocaloric materials due to the large spin-only magnetic moment of Gd³⁺ ions. Research into various gadolinium compounds aims to identify materials with a significant MCE, particularly at different operating temperatures.
In the realm of gadolinium sulfides, specific compositions have been investigated for their potential in cryogenic magnetic cooling. A notable example is the AGdS₂ family (where A can be Li, Na, K, or Rb). While one might expect LiGdS₂ to have a superior magnetocaloric effect due to its higher ratio of magnetic to non-magnetic mass, studies have shown that the crystal structure plays a crucial role. The layered α-NaFeO₂ structure of Sodium this compound (NaGdS₂) has been found to significantly enhance its magnetocaloric properties compared to the three-dimensional NaCl structure of LiGdS₂. This is attributed to negligible exchange interactions in the layered structure.
Research findings have demonstrated that NaGdS₂ is a promising material for magnetic refrigeration in the cryogenic temperature range. Its performance is comparable to other top-tier inorganic Gd-based materials.
| Compound | Magnetic Entropy Change (-ΔS_m) | Temperature (K) | Magnetic Field Change (T) |
|---|---|---|---|
| NaGdS₂ | up to 54 J kg⁻¹ K⁻¹ | 2.5 | 5 |
Other Niche Technological Applications of this compound
Beyond its potential in magnetic refrigeration, this compound (Gd₂S₃) and its related compounds are explored for other specialized technological applications, primarily leveraging their unique optical and electronic properties.
One of the key niche applications for this compound (Gd₂S₃) is in the field of infrared detection. stanfordmaterials.com Its ability to absorb infrared radiation makes it a valuable material for use in optical applications, specifically in the development of sensors and detectors for the infrared spectrum. stanfordmaterials.com
Furthermore, this compound is utilized in the fabrication of various electronic components. stanfordmaterials.com Research has also extended into the thermoelectric properties of materials containing this compound. Thermoelectric materials can convert heat energy into electrical energy and vice versa. Studies have investigated gadolinium intercalated titanium disulfide (GdₓTiS₂) and misfit layered sulfides containing this compound, such as (GdS)₁.₂₀NbS₂ and Gd₂S₃-Dy₂S₃ solid solutions, for their potential as thermoelectric materials. cambridge.orgacs.orgscirp.org
The intercalation of gadolinium into titanium disulfide has been shown to improve the thermoelectric figure of merit (ZT), a key parameter for evaluating the performance of thermoelectric materials. cambridge.org Similarly, misfit layered sulfides and solid solutions containing this compound have been synthesized and their thermoelectric properties investigated across a range of temperatures. acs.orgscirp.org
| Compound | Key Finding | Temperature | Reference |
|---|---|---|---|
| GdₓTiS₂ | The ZT value of Gd₀.₀₅TiS₂ at 300 K is approximately three times larger than that of pure TiS₂. | 5 - 310 K | cambridge.org |
| (GdS)₁.₂₀NbS₂ | Exhibits a higher thermoelectric figure of merit (ZT) compared to the bilayered (GdS)₀.₆₀NbS₂. | 300 - 873 K | acs.org |
| (Gd₀.₅Dy₀.₅S)₁.₂₁NbS₂ | Achieved a ZT value of 0.13 at 873 K. | 300 - 873 K | acs.org |
| Gd₀.₂Dy₀.₈S₁.₄₈ | Shows a thermoelectric efficiency of 0.39 x 10⁻³/K at 400 K. | 80 - 400 K | scirp.org |
Computational Modeling and Theoretical Advancements in Gadolinium Sulfide Research
Molecular Dynamics Simulations for Gadolinium Sulfide (B99878) Phase Transitions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of interacting atoms, making them well-suited for investigating phase transitions. mdpi.commdpi.com By simulating the material at different temperatures and pressures, MD can reveal the atomistic mechanisms of structural transformations. gfz-potsdam.de For instance, MD simulations have been used to observe phase transitions in various materials by tracking changes in cell parameters and total energy as a function of temperature and pressure. mdpi.comgfz-potsdam.de This technique allows for the direct observation of displacive phase transitions and the identification of transition barriers. gfz-potsdam.deaps.org Large-scale MD simulations, leveraging the power of modern GPUs, can model systems with millions of atoms, providing insights into phenomena like the layer-by-layer mechanisms or discrete nucleation points during phase transitions. frontiersin.org
Monte Carlo Simulations for Magnetic Ordering in Gadolinium Sulfide
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying statistical mechanics problems like magnetic ordering. scispace.com In the context of gadolinium-containing compounds, MC simulations, often combined with DFT calculations, have been used to model magnetic properties and phase transitions. researchgate.netresearchgate.net These simulations can predict temperature-dependent magnetization, magnetic susceptibility, and the Curie temperature. researchgate.netresearchgate.net For example, MC simulations have been used to study the magnetic ordering in materials with complex crystal structures, providing insights into the exchange interactions that govern their magnetic behavior. scispace.comaps.orgarxiv.org
| Property | Calculated Value |
|---|---|
| Magnetic Moment of Gd atom | 7.11 μB |
| Exchange Coupling Parameter (J1) | 3.7 meV |
| Exchange Coupling Parameter (J2) | 2.06 meV |
| Relative Cooling Power (RCP) at 0.5 T | 34.37 J.kg-1 |
| Relative Cooling Power (RCP) at 1.0 T | 69.18 J.kg-1 |
| Relative Cooling Power (RCP) at 1.5 T | 90.74 J.kg-1 |
| Relative Cooling Power (RCP) at 2.0 T | 128 J.kg-1 |
Predictive Modeling for Novel this compound Phases and Superlattices
Computational modeling is increasingly being used not only to understand existing materials but also to predict the existence and properties of novel phases and superlattices. By systematically exploring different atomic arrangements and compositions, it is possible to identify new, stable structures with desirable properties. For instance, predictive modeling has been used to understand the formation of nanocrystal superlattices, where the final structure is a delicate balance of energetic and entropic interactions. researchgate.netacs.org The self-assembly of multicomponent nanocrystals, including those containing gadolinium, can lead to a diverse range of binary and ternary superlattices with controlled orientation and spatial distribution. nih.govresearchgate.net
Data-Driven Approaches and Machine Learning in this compound Research
The application of data-driven approaches and machine learning (ML) is an emerging and rapidly growing area in materials science. cam.ac.ukmdpi.com These methods can accelerate the discovery and design of new materials by learning from existing experimental and computational data. researchgate.net ML models can be trained to predict material properties, such as band gaps or formation energies, much faster than traditional first-principles calculations. mdpi.com While the application of these techniques specifically to this compound is still in its early stages, the broader field of materials informatics is demonstrating the potential for ML to guide experimental synthesis and characterization efforts. frontiersin.orgjneonatalsurg.com
Challenges, Future Directions, and Outlook for Gadolinium Sulfide Research
Addressing Scalability and Cost-Effectiveness in Gadolinium Sulfide (B99878) Production
The transition of gadolinium sulfide from a laboratory curiosity to a commercially viable material is contingent upon the development of scalable and cost-effective production methods. Current synthesis techniques, while effective at a small scale, present significant challenges for industrial-level production.
One of the conventional methods for synthesizing this compound involves the high-temperature reaction of gadolinium oxide (Gd2O3) with hydrogen sulfide (H2S) gas. ontosight.ai While this method can produce the desired compound, it has inherent drawbacks regarding safety, cost, and scalability. Hydrogen sulfide is a highly toxic and corrosive gas, requiring specialized handling and infrastructure that increases production costs. Furthermore, achieving uniform and phase-pure Gd2S3 on a large scale via gas-solid reactions is technically demanding.
Alternative synthesis routes are being explored to circumvent these issues. Solution-based methods, such as precipitation and solvothermal techniques, offer better control over particle size and morphology at lower temperatures. mdpi.com However, these methods often involve multiple steps, long reaction times, and the use of expensive or hazardous organic solvents, which can be obstacles to cost-effective, large-scale production. dgist.ac.kr For instance, a one-step in situ thermal reduction method has been reported for a carbon nitride-doped this compound composite, highlighting a move towards simpler, more efficient processes. dgist.ac.kr
| Synthesis Method | Advantages | Challenges for Scalability & Cost-Effectiveness |
| High-Temperature Sulfidation | Can produce crystalline material. | Use of toxic and corrosive H2S gas; high energy consumption; difficulty in controlling uniformity on a large scale. ontosight.ai |
| Solvothermal/Hydrothermal | Good control over nanoparticle morphology; lower temperatures than solid-state reactions. | Often requires long reaction times; use of high-pressure autoclaves; solvents can be costly and difficult to recycle. mdpi.comresearchgate.net |
| Direct Precipitation | Simple procedure. | May require post-synthesis annealing to improve crystallinity; potential for impurities. mdpi.comresearchgate.net |
| One-Pot Thermal Reduction | Simplified process with fewer steps. dgist.ac.kr | Scalability needs to be demonstrated; precursor costs can still be high. |
Enhancing Stability and Durability of this compound Materials
For this compound to be reliably integrated into functional devices, its long-term stability and durability are paramount. Gd2S3, like many sulfide materials, is susceptible to environmental degradation, primarily through oxidation and hydrolysis. When exposed to air and moisture, it can slowly convert to gadolinium oxysulfide or oxide, which alters its physical and chemical properties.
A significant concern, particularly for potential biomedical applications, is the chemical stability of the compound and the potential release of toxic Gd³⁺ ions. nih.govd-nb.info While much of the research on gadolinium toxicity stems from MRI contrast agents, the principle of maintaining the gadolinium ion in a stable, chelated, or solid-state form is crucial. nih.govrsna.org The stability of this compound is directly related to the strength of the gadolinium-sulfur bond and the material's resistance to chemical attack.
Current research focuses on several strategies to enhance stability:
Surface Passivation and Coating: Encapsulating Gd2S3 particles with a chemically inert shell can protect the core material from the surrounding environment. diva-portal.org Materials like silica (B1680970), biocompatible polymers, or even a thin layer of a more stable oxide or oxysulfide could serve as effective protective coatings. diva-portal.org
Doping: Introducing other elements into the Gd2S3 crystal lattice can modify its electronic structure and improve its chemical stability. The choice of dopant can influence bond strengths and reactivity.
Composite Formation: Embedding this compound nanoparticles within a stable host matrix is a highly effective strategy. For example, creating a nanocomposite of this compound with carbon nitride has been shown to yield a material with high retention and stability over thousands of cycles in supercapacitor applications. dgist.ac.kr The matrix not only provides physical protection but can also impart new functionalities. mdpi.com
Gadolinium oxysulfides are noted for their high thermal and chemical stability, suggesting that a controlled, partial oxidation to form a stable oxysulfide surface layer on a sulfide core could be a viable stabilization strategy. mdpi.com
Exploration of Novel this compound Architectures and Heterostructures
The properties of this compound are intrinsically linked to its structure at the nanoscale. Consequently, a major frontier in Gd2S3 research is the synthesis of novel architectures and heterostructures to unlock new functionalities and enhance existing properties. Research has moved beyond bulk powders to the controlled fabrication of nanostructured forms. rsc.org
Nanoscale Architectures: Scientists are exploring various morphologies, including 0D nanoparticles, 1D nanowires, 2D nanosheets, and complex 3D hierarchical structures. rsc.orgresearchgate.net These different forms offer unique advantages; for example, nanoparticles provide high surface area for catalytic applications, while well-aligned nanowire arrays could be beneficial for electronic and optoelectronic devices. rsc.org The synthesis of mesoporous microspheres of gadolinium oxide/nickel sulfide demonstrates the creation of complex architectures with high surface area, which is favorable for electrochemical applications. researchgate.net
Heterostructures: A particularly exciting direction is the development of heterostructures, which involve interfacing this compound with other materials, such as metals, semiconductors, or insulators. These hybrid materials can exhibit properties that are not present in the individual components. A prime example is the carbon nitride-doped this compound (CN/Gd2S3) nanocomposite developed for supercapacitors. dgist.ac.kr In this heterostructure, the this compound provides high pseudocapacitive performance, while the carbon nitride enhances conductivity and stability. dgist.ac.kr Similarly, doping ZnS nanoparticles with gadolinium has been shown to create a material with enhanced antibacterial activity. iau.ir
The rational design of these architectures and heterostructures requires a deep understanding of crystal growth mechanisms and interfacial chemistry. The goal is to create synergistic effects, such as improved charge separation and transport in photocatalysts or enhanced electrochemical activity in energy storage materials. researchgate.net
Interdisciplinary Research Frontiers Involving this compound
The diverse properties of this compound make it a candidate material for a wide range of applications, fostering interdisciplinary research across chemistry, physics, materials science, and medicine.
Electronics and Optoelectronics: this compound is explored for its potential in electronic and optical devices. ontosight.aistanfordmaterials.com Its characteristics suggest uses in infrared detectors and other optoelectronic components that rely on the absorption of specific wavelengths of light. stanfordmaterials.com
Energy Storage and Conversion: The electrochemical properties of Gd2S3 are being investigated for energy applications. As an electrode material in supercapacitors, a CN/Gd2S3 nanocomposite has demonstrated extraordinarily high specific capacity, indicating its potential for high-performance energy storage devices. dgist.ac.kr Metal sulfides, in general, are of great interest for batteries and catalysis. rsc.org
Biomedical Applications: The magnetic properties of gadolinium make its compounds, including the sulfide, of interest for medical imaging, particularly as potential contrast agents in Magnetic Resonance Imaging (MRI). ontosight.aistanfordmaterials.comaemree.com The goal is to develop nanoparticles that are more stable and have higher relaxivity than current molecular agents. nih.gov Furthermore, the ability to combine imaging with therapy (theranostics) is a major research driver, where Gd2S3 could potentially serve as both an imaging agent and a component in a therapeutic system. ontosight.ai
Catalysis: Rare earth sulfides are being investigated for their catalytic potential. ontosight.ai The high surface area of nanostructured this compound could provide active sites for various chemical reactions, an area that remains largely unexplored.
| Research Field | Application Frontier for this compound | Key Property |
| Materials Science | High-performance alloys, magnetic refrigeration. stanfordmaterials.com | Magnetic and thermal properties. |
| Medicine | MRI contrast agents, theranostics. aemree.comnih.gov | Paramagnetism of Gd³⁺. |
| Electronics | Infrared detectors, sensors. stanfordmaterials.com | Optical and electronic properties. |
| Energy | Supercapacitors, catalysis. ontosight.aidgist.ac.kr | Electrochemical activity, high surface area. |
| Nuclear Technology | Neutron absorption and shielding. stanfordmaterials.comaemree.com | High neutron cross-section. |
Open Questions and Unresolved Issues in this compound Science
Despite recent progress, many fundamental questions about this compound remain unanswered. Addressing these issues is crucial for guiding future research and realizing the material's technological potential.
Precise Synthesis Control: A major unresolved issue is the ability to reliably synthesize this compound with precise control over its stoichiometry (e.g., Gd2S3 vs. GdS) and crystal phase. Different phases can have vastly different electronic and magnetic properties. Developing "green" and scalable synthesis routes that avoid hazardous reagents and produce phase-pure materials remains a significant challenge. tandfonline.com
Understanding Structure-Property Relationships: While it is known that nanostructuring affects properties, a comprehensive understanding of how specific architectures influence the electronic, optical, and magnetic behavior of Gd2S3 is still lacking. The role of surface states, quantum confinement effects in nanoparticles, and interfacial interactions in heterostructures needs systematic investigation.
The Role of f-Electrons: The unique properties of lanthanide compounds stem from their partially filled 4f electron shells. Theoretical modeling of these materials is notoriously difficult. As seen in studies of related lanthanide sulfides, standard computational methods like density functional theory (DFT) may not fully capture the complex electronic structure, leading to discrepancies with experimental results. aimspress.com Developing more accurate theoretical models is essential for predicting and understanding the intrinsic properties of this compound.
Long-Term Stability and Degradation Pathways: While enhancing stability is a known goal, the fundamental mechanisms of Gd2S3 degradation in different operational environments (e.g., in an electrolyte, in air, under illumination) are not well understood. Detailed studies on oxidation kinetics and the chemical nature of degraded products are needed. rsna.org
Biocompatibility and In Vivo Behavior: For any potential biomedical application, the long-term fate of this compound nanoparticles in a biological system is a critical, unresolved question. Understanding how these nanoparticles interact with cells, whether they biodegrade, and how the gadolinium is eventually cleared from the body is a complex issue that requires extensive investigation. rsna.orgnih.gov
The journey of this compound from a compound of academic interest to a key technological material is ongoing. Overcoming the challenges in synthesis, stability, and fundamental understanding will require a concerted, interdisciplinary effort. The potential rewards, however, are substantial, with applications spanning from next-generation electronics and energy storage to advanced medical diagnostics.
Q & A
Q. What are the standard experimental protocols for synthesizing high-purity gadolinium sulfide (Gd₂S₃) in laboratory settings?
To synthesize high-purity Gd₂S₃, methods such as solvent chemistry under inert atmospheres or solid-state reactions are commonly employed. For example, solvent-based synthesis using 1-dodecanethiol as a coordinating agent at elevated temperatures (~240°C) under ultrasonication can yield crystalline nanoparticles (~5 nm) . Ensure precursor purity (e.g., GdCl₃ and sulfur sources) and characterize intermediates via X-ray diffraction (XRD) to confirm phase purity. Reproducibility requires meticulous documentation of reaction parameters (temperature, time, ligand ratios) and purification steps .
Q. Which characterization techniques are critical for verifying this compound’s structural and functional properties?
Key techniques include:
- XRD : Confirms crystallinity and phase identity.
- Photoluminescence spectroscopy : Analyzes optical properties, particularly for doped variants (e.g., Eu³⁺-doped Gd₂S₃) .
- Magnetometry : Measures paramagnetic behavior, critical for MRI contrast applications .
- Transmission electron microscopy (TEM) : Determines nanoparticle size and morphology.
Always cross-validate results with multiple techniques to address instrumental limitations .
Q. What are the fundamental optical and magnetic properties of this compound, and how do they influence its research applications?
Gd₂S₃ exhibits paramagnetism due to Gd³⁺ ions’ unpaired electrons, making it suitable for MRI contrast agents. Optically, doping with lanthanides (e.g., Eu³⁺) introduces sharp emission peaks via f-f transitions, enabling fluorescence imaging. These dual properties support its use in multimodal imaging, though surface functionalization (e.g., ligand exchange with 3-mercaptopropionic acid) is often required for aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic susceptibility values for this compound nanoparticles?
Discrepancies may arise from differences in synthesis methods, doping concentrations, or measurement conditions. To address this:
- Systematically compare samples synthesized under identical conditions.
- Standardize measurement protocols (e.g., SQUID magnetometer settings, temperature ranges).
- Analyze particle size and surface effects, as smaller nanoparticles may exhibit reduced magnetization due to surface spin disorder .
Publish raw data and experimental details to facilitate cross-study validation .
Q. What methodological strategies optimize this compound’s relaxivity for enhanced MRI contrast?
To improve relaxivity (a measure of contrast agent efficiency):
Q. How do doping concentration and ligand chemistry impact the photoluminescence efficiency of Eu³⁺-doped this compound nanoparticles?
Higher Eu³⁺ doping levels can quench luminescence due to cross-relaxation. Optimize doping at ≤5 mol% and use ligands like 1-dodecanethiol to suppress surface defects. Post-synthetic ligand exchange with carboxylates enhances colloidal stability in biological media, but may alter emission intensity. Quantify quantum yields using integrated sphere setups and compare against undoped controls .
Q. What are the best practices for ensuring reproducibility in this compound synthesis across laboratories?
- Provide exhaustive supplemental data on precursor sources, reaction vessel types, and stirring rates.
- Use controlled atmosphere gloveboxes to prevent oxidation.
- Share raw characterization data (XRD, TEM) in open-access repositories.
- Adopt the "reagent table" format from organic chemistry to document exact quantities and purities .
Q. How should researchers approach data analysis when this compound’s experimental results deviate from theoretical models?
- Perform error propagation analysis to identify dominant uncertainty sources (e.g., instrumental vs. synthetic).
- Re-examine assumptions in theoretical models (e.g., ignoring surface defects or inhomogeneous doping).
- Use computational tools like density functional theory (DFT) to simulate defect impacts. Publish negative results to inform community benchmarks .
Methodological Guidelines
- Data Reporting : Include processed data (e.g., fitted XRD patterns, normalized PL spectra) in the main text. Archive raw datasets (e.g., .csv files) in supplementary materials .
- Conflict Resolution : Use meta-analysis frameworks to reconcile literature contradictions, emphasizing study heterogeneity (e.g., synthesis routes, instrumentation) .
- Ethical Compliance : Disclose all funding sources and avoid redundant publication of synthesis protocols already detailed in prior work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
